molecular formula C11H13F3N2 B2760075 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline CAS No. 773899-18-6

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

Cat. No.: B2760075
CAS No.: 773899-18-6
M. Wt: 230.234
InChI Key: VBKPAONDJVLHIO-UHFFFAOYSA-N
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Description

4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline is a chemical building block of significant interest in medicinal chemistry and drug discovery. This aniline derivative features a pyrrolidine substituent and a trifluoromethyl group on its benzene ring, a combination known to enhance the properties of potential drug candidates . The saturated pyrrolidine ring is a privileged scaffold in pharmaceuticals, contributing to a molecule's three-dimensional coverage and stereochemical complexity, which can lead to improved target selectivity and optimized pharmacokinetic profiles . Concurrently, the trifluoromethyl group is widely used to influence a compound's lipophilicity, metabolic stability, and overall binding affinity . This compound serves as a versatile precursor in the synthesis of more complex molecules. Its aniline functional group allows for further derivatization, particularly in the formation of amide bonds to create compound libraries for biological screening . Researchers utilize such intermediates in the development of bioactive molecules targeting a range of diseases. The structural features of this aniline make it a valuable template for generating novel compounds with potential applications as anti-infective, anticancer, or central nervous system agents . The product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-pyrrolidin-1-yl-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-7-8(3-4-10(9)15)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKPAONDJVLHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline (CAS: 773899-18-6) is a specialized fluorinated intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Characterized by a "push-pull" electronic structure—featuring an electron-donating pyrrolidine ring para to the amine and an electron-withdrawing trifluoromethyl group ortho to the amine—this molecule serves as a critical building block for Androgen Receptor Modulators (SARMs), kinase inhibitors, and nuclear receptor ligands. Its unique substitution pattern imparts metabolic stability and modulation of lipophilicity, making it a privileged scaffold in medicinal chemistry.[1][2]

Chemical Identity & Structure

The molecule consists of a benzene core substituted at the 1, 2, and 4 positions. The trifluoromethyl (


) group at position 2 provides steric bulk and electronic modulation, while the pyrrolidine ring at position 4 acts as a solubilizing and potency-enhancing moiety.
Identification Data
ParameterDetail
Chemical Name 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)aniline
CAS Number 773899-18-6
Molecular Formula

Molecular Weight 230.23 g/mol
SMILES NC1=C(C(F)(F)F)C=C(N2CCCC2)C=C1
InChI Key IFCKLFBKZTYXEA-UHFFFAOYSA-N
Appearance Off-white to pale brown solid

Physicochemical Profile

The following properties are critical for understanding the compound's behavior in biological systems and synthetic workflows.

PropertyValue (Experimental/Predicted)Relevance
LogP (Octanol/Water) ~2.8 - 3.2Moderate lipophilicity; suitable for CNS penetration and oral bioavailability.[1]
Topological Polar Surface Area (TPSA) 29.26

Indicates good membrane permeability (Rule of 5 compliant).
pKa (Aniline

)
~2.5 - 3.0The ortho-

group significantly reduces basicity compared to aniline (pKa 4.6).
pKa (Pyrrolidine N) ~3.5 - 4.5Resonance delocalization into the phenyl ring renders this nitrogen weakly basic.
Melting Point 70 - 75 °CSolid at room temperature; easy to handle.[1]
Solubility DMSO, DCM, MethanolLow aqueous solubility; requires organic co-solvents for assays.

Structural & Electronic Analysis

This molecule exhibits a classic Push-Pull electronic system, which dictates its reactivity and stability.[1]

  • The Push (Pyrrolidine): The nitrogen atom of the pyrrolidine ring (position 4) donates electron density into the benzene ring via resonance (+M effect). This activates the ring, particularly at the positions ortho to the pyrrolidine (positions 3 and 5).

  • The Pull (

    
    ):  The trifluoromethyl group (position 2) is strongly electron-withdrawing via induction (-I effect). It deactivates the position 1 amine, making it less nucleophilic than a standard aniline.
    
  • Steric Occlusion: The bulky

    
     group ortho to the primary amine (
    
    
    
    ) creates steric hindrance, which can slow down acylation or alkylation reactions at the primary amine unless forcing conditions are used.

ElectronicStructure cluster_effects Resulting Properties Pyrrolidine Pyrrolidine Ring (Electron Donor +M) Benzene Benzene Core (Resonance Hub) Pyrrolidine->Benzene Donates e- density CF3 Trifluoromethyl (Pos 2) (Electron Withdrawing -I) Benzene->CF3 Inductive Pull Amine Primary Amine (Pos 1) (Nucleophilic Handle) Benzene->Amine Modulates Basicity P1 Increased Lipophilicity CF3->P1 P2 Reduced Amine Basicity CF3->P2 P3 Metabolic Stability (F-Block) CF3->P3

Figure 1: Electronic structure map illustrating the opposing effects of the pyrrolidine and trifluoromethyl groups.[1]

Synthetic Protocols

Two primary routes are established for the synthesis of 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline. Route A is preferred for scale-up due to lower cost, while Route B is useful for late-stage diversification.[1]

Route A: Nucleophilic Aromatic Substitution ( )

This is the standard industrial route, utilizing the activating power of the nitro group.

Precursors:

  • Starting Material: 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (CAS: 393-09-9).[1][3]

  • Nucleophile: Pyrrolidine.[1][4][5]

Step 1: Substitution

  • Dissolve 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in dry DMSO or DMF.[1]

  • Add Potassium Carbonate (

    
    , 2.0 eq) as a base.[1][5]
    
  • Add Pyrrolidine (1.2 eq) dropwise at 0°C.

  • Warm to Room Temperature (RT) and stir for 2-4 hours. The color typically shifts to deep yellow/orange.[1]

  • Workup: Pour into ice water. Filter the yellow precipitate (4-(pyrrolidin-1-yl)-1-nitro-2-(trifluoromethyl)benzene).[1]

Step 2: Reduction

  • Dissolve the nitro intermediate in Ethanol/Ethyl Acetate (1:1).[1]

  • Add 10% Pd/C catalyst (5 wt%).[1]

  • Stir under Hydrogen atmosphere (

    
     balloon or 1 atm) for 4-12 hours.
    
  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to yield the target aniline.[1]

Route B: Buchwald-Hartwig Cross-Coupling

Used when the fluoro-nitro precursor is unavailable.[1]

Precursors:

  • Starting Material: 4-Bromo-2-(trifluoromethyl)aniline.[1]

  • Reagent: Pyrrolidine.[1][4][5]

Protocol:

  • Combine 4-bromo-2-(trifluoromethyl)aniline (1.0 eq), Pyrrolidine (1.2 eq),

    
     (2 mol%), and BINAP or XPhos (4 mol%) in Toluene.
    
  • Add Sodium tert-butoxide (

    
    , 1.5 eq).
    
  • Heat to 100°C under Argon for 12 hours.

  • Note: This route requires protecting the primary aniline or careful control to prevent over-arylation, though the steric bulk of the ortho-

    
     helps selectivity.[1]
    

Synthesis Start 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (CAS: 393-09-9) Reagent1 Pyrrolidine + K2CO3 (DMSO, RT) Start->Reagent1 Inter Intermediate: 4-(Pyrrolidin-1-yl)-1-nitro-2-(trifluoromethyl)benzene Start->Inter SNAr Reaction Reagent2 H2, Pd/C (Ethanol, Reduction) Inter->Reagent2 Final Target: 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline Inter->Final Nitro Reduction

Figure 2: Preferred synthetic pathway via SNAr and nitro reduction.

Applications in Drug Discovery

This molecule is a "privileged structure" in medicinal chemistry, often serving as the "Head" or "Tail" of larger bioactive molecules.

Androgen Receptor Modulators (SARMs)

The 2-trifluoromethyl-4-amino motif is a hallmark of non-steroidal androgen receptor ligands.[1] The pyrrolidine group mimics the steric and lipophilic properties of alkyl chains found in older generation anti-androgens (like bicalutamide) but with improved metabolic stability.

  • Mechanism: The aniline nitrogen forms a hydrogen bond with residue Asn705 in the Androgen Receptor ligand-binding domain, while the

    
     group occupies a hydrophobic pocket, inducing the active conformation.
    
Kinase Inhibitors

The aniline amine is frequently used to form urea or amide linkages to kinase "hinge-binding" scaffolds (e.g., quinazolines, pyrimidines).

  • Utility: The pyrrolidine tail extends into the solvent-exposed region of the kinase ATP pocket, improving solubility and pharmacokinetic (PK) properties.

Photo-affinity Probes

Due to the electron-rich nature of the pyrrolidine ring conjugated to the aromatic system, this scaffold can be derivatized into fluorescent probes or photo-affinity labels for target identification studies.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Handle only in a fume hood to avoid inhalation of dust/vapors.[1]

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The amine is prone to oxidation (browning) upon prolonged exposure to air.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).[1]

References

  • Combi-Blocks. (2023). Safety Data Sheet: 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline. Retrieved from

  • Nasrollahzadeh, M., et al. (2021).[6] "Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene derivatives." Journal of Molecular Liquids.

  • BenchChem. (2025).[1][5] Synthesis and Application of 4-(Pyrrolidin-1-yl)phenol Derivatives: A Guide for Researchers. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 1-(4-Fluoro-2-nitrophenyl)pyrrolidine (Precursor Data). National Library of Medicine.[1]

  • Oakwood Chemical. (2025).[1] Product Information: (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline.

Sources

The Dawn of a New Therapeutic Candidate: A Technical Guide to the Drug Discovery Potential of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutic agents, the strategic combination of privileged structural motifs offers a powerful approach to drug discovery. This technical guide delves into the untapped therapeutic potential of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline , a compound that elegantly marries the biological significance of the pyrrolidine ring with the pharmacological advantages conferred by the trifluoromethylaniline moiety. While direct biological data for this specific molecule remains nascent, a comprehensive analysis of its constituent fragments strongly suggests a promising future in oncology and inflammatory diseases. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining the scientific rationale, potential mechanisms of action, and detailed experimental workflows for unlocking the therapeutic value of this intriguing compound.

Introduction: A Molecule of Rational Design

The structure of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline is a deliberate convergence of two pharmacologically validated scaffolds. The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in the architecture of numerous natural products and synthetic drugs, renowned for its ability to impart favorable physicochemical properties and engage in crucial binding interactions with biological targets.[1][2][3][4] Its non-planar, three-dimensional nature allows for a more comprehensive exploration of chemical space compared to its aromatic counterparts.[1][2]

Complementing the pyrrolidine core is the 2-(trifluoromethyl)aniline fragment. The trifluoromethyl (-CF3) group is a bioisostere of the methyl group and is frequently incorporated into drug candidates to enhance metabolic stability, membrane permeability, and binding affinity.[5][6][7] Its strong electron-withdrawing nature can significantly modulate the physicochemical properties of the parent molecule. Aniline derivatives, in turn, are pivotal intermediates in the synthesis of a wide range of pharmaceuticals.[8]

The strategic placement of the pyrrolidine at the 4-position and the trifluoromethyl group at the 2-position of the aniline ring presents a unique chemical entity with the potential for multifaceted biological activity. This guide will explore the most promising therapeutic avenues for this compound, focusing on oncology and inflammation, and provide a detailed roadmap for its preclinical evaluation.

Predicted Therapeutic Potential and Mechanistic Hypotheses

Based on the extensive literature on related compounds, we hypothesize that 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline possesses significant potential as an anticancer and anti-inflammatory agent.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The presence of both the pyrrolidine and trifluoromethylaniline moieties in numerous anticancer agents provides a strong rationale for investigating this compound in oncology.[9][10][11]

Hypothesized Mechanisms of Action:

  • Kinase Inhibition: Many small molecule kinase inhibitors feature aniline or related nitrogen-containing heterocyclic scaffolds. The trifluoromethyl group can enhance binding to the ATP-binding pocket of various kinases, which are often dysregulated in cancer.[12]

  • Induction of Apoptosis and Cell Cycle Arrest: Structurally related anilinoquinoline derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[9]

  • Modulation of Key Signaling Pathways: The compound could potentially interfere with critical cancer-related signaling pathways, such as those regulated by serum response factor (SRF), which has been implicated in hepatocellular carcinoma.[13]

Anti-inflammatory Potential: Quelling the Fire of Inflammation

Pyrrolidine and its derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[11] The mechanism often involves the inhibition of key inflammatory mediators.

Hypothesized Mechanisms of Action:

  • Inhibition of Pro-inflammatory Cytokine Production: The compound may suppress the production of key pro-inflammatory cytokines like TNF-α and IL-1β from immune cells such as macrophages.[14]

  • COX/LOX Inhibition: Some pyrrole and pyrrolidine derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[11][15]

  • Membrane Stabilization: Anti-inflammatory activity can also be mediated through the stabilization of lysosomal membranes, preventing the release of inflammatory enzymes.[16]

A Roadmap for Preclinical Evaluation: Experimental Protocols

To systematically investigate the therapeutic potential of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline, a tiered approach of in vitro and in vivo assays is recommended.

Synthesis of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

The synthesis of the target compound can be achieved through established methods for the synthesis of aniline derivatives, such as the Buchwald-Hartwig amination or Ullmann condensation, starting from a suitable halogenated 2-(trifluoromethyl)aniline and pyrrolidine.[7][8]

General Synthetic Workflow:

Synthesis_Workflow Start Starting Materials: - Halogenated 2-(trifluoromethyl)aniline - Pyrrolidine Reaction Reaction: - Buchwald-Hartwig Amination or - Ullmann Condensation Start->Reaction Purification Purification: - Column Chromatography Reaction->Purification Characterization Characterization: - NMR - Mass Spectrometry - Elemental Analysis Purification->Characterization Final_Product Final Product: 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline Characterization->Final_Product

Caption: General workflow for the synthesis of the target compound.

In Vitro Evaluation of Anticancer Activity

A primary assessment of the compound's anticancer potential should be conducted using a panel of human cancer cell lines.

Experimental Protocol: Cancer Cell Line Viability Assay

  • Cell Culture: Culture a diverse panel of human cancer cell lines (e.g., NCI-60 panel) in their respective recommended media.[10][17][18]

  • Compound Preparation: Prepare a stock solution of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Viability Assessment: Determine cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[19]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency.

Data Presentation: IC50 Values in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Hypothetical Data
MCF-7BreastValue
A549LungValue
HCT116ColonValue
PC-3ProstateValue
U87-MGGlioblastomaValue
In Vitro Evaluation of Anti-inflammatory Activity

The anti-inflammatory properties can be initially screened using simple and rapid in vitro assays.

Experimental Protocol: Inhibition of Protein Denaturation Assay

  • Reaction Mixture: Prepare a reaction mixture containing 0.2% bovine serum albumin (BSA) in a suitable buffer (e.g., Tris-HCl).[6][16]

  • Compound Addition: Add various concentrations of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline to the reaction mixture. Use a known anti-inflammatory drug (e.g., diclofenac) as a positive control.

  • Denaturation: Induce protein denaturation by heating the mixture at a specific temperature (e.g., 72°C) for 5 minutes.

  • Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Experimental Protocol: TNF-α Release Assay in THP-1 Cells

  • Cell Culture and Differentiation: Culture human monocytic THP-1 cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).[14]

  • Pre-treatment: Pre-treat the differentiated THP-1 cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

  • Supernatant Collection: After a suitable incubation period (e.g., 4 hours), collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Determine the inhibitory effect of the compound on TNF-α release.

In Vivo Evaluation of Therapeutic Efficacy

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context.

Experimental Workflow: In Vivo Anticancer Efficacy Study

InVivo_Anticancer_Workflow Model Establish Xenograft Model: - Implant human cancer cells  into immunocompromised mice Treatment Treatment Administration: - Administer test compound and controls  (vehicle, positive control) via a suitable route Model->Treatment Monitoring Tumor Growth Monitoring: - Measure tumor volume regularly Treatment->Monitoring Toxicity Toxicity Assessment: - Monitor body weight and clinical signs - Analyze organ tissues Treatment->Toxicity Endpoint Endpoint Analysis: - Euthanize mice at a defined endpoint - Excise and weigh tumors - Perform histological analysis Monitoring->Endpoint

Caption: Workflow for assessing in vivo anticancer efficacy.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory)

  • Animal Model: Use rats or mice as the animal model.[3][4][20]

  • Compound Administration: Administer 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline orally or intraperitoneally at different doses. Administer a vehicle control and a positive control (e.g., indomethacin).

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., every hour for 4-6 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the control group.

Experimental Protocol: Hot Plate Test (Analgesic)

  • Animal Model: Use mice as the animal model.[1][2][5]

  • Compound Administration: Administer the test compound at various doses.

  • Test Procedure: Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency time for a response (e.g., licking of the hind paw or jumping).

  • Data Analysis: Compare the reaction times of the treated groups with the control group to assess the analgesic effect.

Future Directions and Conclusion

The journey of a drug from a conceptual molecule to a clinical candidate is long and arduous. 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline stands at the very beginning of this path, yet the foundational scientific principles underpinning its design are robust. The convergence of the pyrrolidine scaffold and the trifluoromethylaniline moiety presents a compelling case for its investigation as a novel therapeutic agent.

The experimental roadmap outlined in this guide provides a clear and logical progression for the preclinical evaluation of this compound. Initial in vitro screening for anticancer and anti-inflammatory activities will be crucial in identifying the most promising therapeutic avenue. Subsequent in vivo studies will then be essential to validate these findings and assess the compound's overall pharmacological profile.

Further investigations should also focus on elucidating the precise mechanism of action. Kinase profiling assays, for instance, could identify specific molecular targets in cancer cells.[21][22][23][24] Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will also be vital for optimizing the potency and selectivity of this chemical scaffold.

References

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. PubMed. Available from: [Link]

  • preclinical screening models for Analgesic drugs. SlideShare. Available from: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Pharmaceutical Sciences. Available from: [Link]

  • in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). ResearchGate. Available from: [Link]

  • In-Vivo Models for Management of Pain. Scientific Research Publishing. Available from: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available from: [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC. Available from: [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. Available from: [Link]

  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI. Available from: [Link]

  • Reactions of Aniline. Chemistry Steps. Available from: [Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Available from: [Link]

  • screening methods for Antinflammatory drugs slide share. SlideShare. Available from: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available from: [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. Available from: [Link]

  • Synthesis of Aniline Derivatives for Sensors. Scribd. Available from: [Link]

  • NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Available from: [Link]

  • Cancer Cell Line Screening (CCP-58). AddexBio. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Available from: [Link]

  • Cancer Cell Panel Screening. Pharmaron. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available from: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. Available from: [Link]

  • Identification of novel inhibitors of the transcriptional coactivator MRTF-A for HCC therapy. Seminars in Cancer Biology. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available from: [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. SpringerLink. Available from: [Link]

  • Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. ResearchGate. Available from: [Link]

  • In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. PMC. Available from: [Link]

  • Nutraceutical Evaluation of Trigonelline's Therapeutic Potential by Targeting Bladder Cancer Stem Cells and Cancer-Associated Fibroblasts via Downregulation of TGFβ3/GLI2/YAP1 Signaling Hub. PMC. Available from: [Link]

  • Controversies in Targeted Therapy of Adult T Cell Leukemia/Lymphoma: ON Target or OFF Target Effects?. MDPI. Available from: [Link]

  • STORM Therapeutics doses first patient with oral METTL3 targeting drug candidate in a solid tumor Phase 1 study. FirstWord Pharma. Available from: [Link]

  • Treeline Announces First Clinical Trials and Secures $200M in Additional Funding. Treeline Biosciences. Available from: [Link]

Sources

Technical Guide: Safety Profile and Toxicology of 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline is a specialized fluorinated aniline intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. While it shares structural motifs with known toxic anilines, its specific toxicological profile is defined by the electron-withdrawing trifluoromethyl group and the lipophilic pyrrolidine ring.

Current GHS Status: Classified as a Skin, Eye, and Respiratory Irritant (Category 2/3). Critical Warning: As a research chemical, comprehensive chronic toxicity data (carcinogenicity, reproductive toxicity) is limited. Users must apply the Precautionary Principle , treating the substance as a potential methemoglobinemia inducer due to its aniline core.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the physical nature of this compound is the first step in exposure control. The trifluoromethyl group significantly increases lipophilicity compared to aniline, potentially enhancing dermal absorption.

PropertyDataRelevance to Safety
Chemical Name 4-Pyrrolidin-1-yl-2-(trifluoromethyl)anilineOfficial nomenclature.
CAS Number 773899-18-6Unique identifier for inventory/regulatory checks.
Molecular Formula C₁₁H₁₃F₃N₂Used for stoichiometry and waste calculation.
Molecular Weight 230.23 g/mol Determines molarity for dosing.
Physical State Solid (often off-white/brown powder)Dust inhalation risk (H335).
Solubility Low in water; High in DMSO, DCM, MeOHUse organic solvent-resistant gloves.
LogP (Predicted) ~3.0 - 3.5High lipophilicity; potential for bioaccumulation/dermal uptake.
Basicity Weakly basic (Aniline N)Incompatible with strong acids and oxidizers.

Hazard Identification (GHS & SAR Analysis)

This section synthesizes empirical GHS data with Structure-Activity Relationship (SAR) analysis to predict hazards where experimental data is absent.

GHS Classification (29 CFR 1910.1200 / CLP)

Based on available safety data sheets from primary suppliers (e.g., Combi-Blocks):

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[1][2][3]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).[1][3]

  • STOT - Single Exposure (Category 3): May cause respiratory irritation (H335).[2][3]

SAR Hazard Assessment (The "Hidden" Risks)

Expert Insight: Standard SDSs often omit "theoretical" risks. However, the aniline substructure necessitates caution regarding Methemoglobinemia .

  • Mechanism: Hepatic oxidation of the aniline nitrogen (N-hydroxylation) can produce reactive metabolites that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport.

  • Modulating Factors: The electron-withdrawing -CF3 group at the ortho position may reduce the electron density on the amine, potentially slowing N-oxidation compared to unsubstituted aniline. However, the para-pyrrolidine group is electron-donating, which could counteract this stabilization. Treat as a potential blood toxin.

Toxicological Profile

Acute Toxicity
  • Oral: Data limited. Analogous fluorinated anilines often exhibit LD50 values in the range of 300–1000 mg/kg (Rat).

  • Inhalation: High risk of mucosal irritation. Dusts are damaging to the upper respiratory tract.

  • Dermal: Lipophilic nature suggests rapid absorption. Systemic toxicity (cyanosis) is a risk upon prolonged contact.

Metabolic Activation Pathway (Hypothetical)

The following diagram illustrates the theoretical metabolic fate leading to toxicity. This visualization aids in understanding why exposure control is critical.

ToxicityPathway Parent Parent Compound (Lipophilic) Liver Hepatic Metabolism (CYP450) Parent->Liver Absorption Hydroxylamine N-Hydroxylamine Metabolite Liver->Hydroxylamine N-Oxidation Excretion Glucuronidation & Excretion Liver->Excretion Detoxification RBC Erythrocyte Interaction Hydroxylamine->RBC Circulation MetHb Methemoglobinemia (Hypoxia) RBC->MetHb Fe2+ -> Fe3+ Oxidation

Figure 1: Hypothetical metabolic activation pathway of aniline derivatives leading to methemoglobinemia.

Safe Handling & Exposure Control Protocol

Directive: Do not rely solely on PPE. Use the Hierarchy of Controls.

Engineering Controls (Primary Barrier)
  • Enclosure: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood.

  • Airflow: Maintain face velocity at 80–100 fpm.

  • Static Control: Use anti-static weighing boats; dry powders can generate static charge, leading to dispersion.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double Nitrile (0.11 mm min) or Silver Shield Fluorinated organics can permeate standard latex. Double gloving provides a visual breach indicator.
Eyes Chemical Safety GogglesSafety glasses are insufficient for powders that can drift behind lenses.
Respiratory N95 (if outside hood) or P100Only if engineering controls fail.
Body Lab Coat (Cotton/Poly) + ApronPrevent contamination of street clothes.
Self-Validating Handling Workflow

This workflow ensures that safety checks are integral to the experiment, not an afterthought.

HandlingProtocol Start Start: Handling 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline CheckHood Verify Fume Hood Flow > 80 fpm Start->CheckHood PPE Don PPE: Double Nitrile + Goggles CheckHood->PPE Weigh Weigh in Hood (Anti-static boat) PPE->Weigh Solubilize Dissolve immediately (Reduce dust risk) Weigh->Solubilize Waste Dispose: Solid Toxic Waste Solubilize->Waste Decon Wipe surfaces with MeOH then Water Waste->Decon

Figure 2: Step-by-step handling protocol to minimize exposure risks.

Emergency & Environmental Protocols

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert medical personnel to potential aniline toxicity (MetHb).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may enhance absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][5] Remove contact lenses.[6][4][1][2][5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.

Spill Cleanup
  • Evacuate the immediate area.

  • Don PPE (including respiratory protection if powder is airborne).[7]

  • Wet Sweep: Cover the spill with a damp absorbent pad or wet sand to prevent dust generation.

  • Neutralize: Clean area with a mild detergent; avoid bleach (potential reaction with amines).

Storage & Stability
  • Conditions: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline amine.

  • Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 773899-18-6. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2005). Structural Alerts for Toxicity: Methemoglobinemia and Aniline Derivatives. Chemical Research in Toxicology. (Contextual grounding for SAR analysis).

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04 Subject: Scalable Synthesis of 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)aniline via Nucleophilic Aromatic Substitution (


) and Nitro Reduction
Date:  February 15, 2026
Author:  Senior Application Scientist, Chemical Process Development Group

Executive Summary

This application note details a robust, two-step synthesis protocol for 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)aniline (CAS: 773899-18-6).[1] This compound is a critical fluorinated building block in medicinal chemistry, particularly for optimizing lipophilicity and metabolic stability in drug candidates targeting metabolic disorders and infectious diseases.[2]

The protocol utilizes a Nucleophilic Aromatic Substitution (


) of 4-fluoro-2-(trifluoromethyl)nitrobenzene followed by a catalytic hydrogenation. This pathway is selected for its high atom economy, scalability, and avoidance of expensive transition metal catalysts (e.g., Palladium) in the coupling step, making it superior to Buchwald-Hartwig amination for this specific substitution pattern.

Strategic Reaction Design

Retrosynthetic Analysis

The target molecule contains an electron-rich aniline core with a trifluoromethyl group at the ortho position and a pyrrolidine ring at the para position.

  • Challenge: Direct amination of the aniline (e.g., 4-halo-2-(trifluoromethyl)aniline) is difficult due to the electron-donating nature of the amino group, which deactivates the ring toward

    
    .
    
  • Solution: We utilize the nitro precursor. The nitro group (

    
    ) is strongly electron-withdrawing, significantly activating the para-fluorine toward nucleophilic attack by pyrrolidine. Subsequent reduction yields the target aniline.
    
Pathway Validation
  • Step 1 (

    
    ):  Reaction of 4-fluoro-2-(trifluoromethyl)nitrobenzene with pyrrolidine. The 
    
    
    
    mechanism is favored by the p-nitro activation.
  • Step 2 (Reduction): Catalytic hydrogenation (

    
    , Pd/C) converts the nitro group to the amine. This method is cleaner than Fe/HCl reductions, simplifying workup for pharmaceutical applications.
    

Experimental Protocol

Safety Pre-Check
  • Pyrrolidine: Highly flammable and corrosive. Handle in a fume hood.

  • Nitro Compounds: Potentially energetic; avoid overheating.

  • Hydrogen Gas: Explosion hazard. Ensure proper grounding and inert gas purging.

  • PPE: Nitrile gloves, lab coat, safety goggles (splash resistant).

Step 1: Synthesis of 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)nitrobenzene

Reagents:

  • 4-Fluoro-2-(trifluoromethyl)nitrobenzene (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Acetonitrile (MeCN) (Solvent, 5 mL/mmol)

Procedure:

  • Setup: Charge a round-bottom flask with 4-fluoro-2-(trifluoromethyl)nitrobenzene and MeCN. Add anhydrous

    
    .
    
  • Addition: Add pyrrolidine dropwise at 0°C to control the exotherm.

  • Reaction: Warm to room temperature and reflux at 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (

    
    ) should disappear, yielding a bright yellow/orange product (
    
    
    
    ).
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or use flash chromatography if high purity is required.

Step 2: Reduction to 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)aniline

Reagents:

  • Intermediate from Step 1 (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (MeOH) (Solvent, 10 mL/mmol)

  • Hydrogen gas (

    
    ) (Balloon pressure or 1 atm)
    

Procedure:

  • Setup: Dissolve the nitro-intermediate in MeOH in a hydrogenation flask.

  • Catalyst Addition: Under an Argon blanket, carefully add Pd/C. Caution: Dry Pd/C can ignite methanol vapors.

  • Hydrogenation: Purge the system with

    
     (x3). Stir vigorously under 
    
    
    
    atmosphere at RT for 12 hours.
  • Monitoring: The yellow color of the nitro compound will fade to a colorless or pale brown solution.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH. Do not let the catalyst dry out on the filter (pyrophoric hazard).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the off-white solid product.

Data & Specifications

Table 1: Process Parameters & Yields
ParameterStep 1 (

)
Step 2 (Reduction)
Limiting Reagent 4-Fluoro-2-(trifluoromethyl)nitrobenzeneNitro-Intermediate
Solvent Acetonitrile (MeCN)Methanol (MeOH)
Temperature 80°C (Reflux)20-25°C (RT)
Time 4-6 Hours12 Hours
Typical Yield 85-92%90-95%
Appearance Yellow SolidOff-white/Pale Brown Solid
Table 2: Analytical Characterization (Expected)
TechniqueCharacteristic Signals
1H NMR (DMSO-d6)

6.8-7.2 (m, 3H, Ar-H), 4.8 (s, 2H,

), 3.2 (m, 4H, Pyr-H), 1.9 (m, 4H, Pyr-H).
MS (ESI+)

Solubility Soluble in DMSO, MeOH, DCM; Insoluble in water.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points (CCPs) and safety barriers.

SynthesisWorkflow Start Start: Raw Materials Step1_Prep Step 1: S_NAr Setup (MeCN, K2CO3, 0°C) Start->Step1_Prep Step1_Rxn Reaction: Reflux 80°C (4-6 Hours) Step1_Prep->Step1_Rxn Add Pyrrolidine Step1_Workup Workup: Filtration & Extraction Step1_Rxn->Step1_Workup TLC Check Intermed Intermediate: 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)nitrobenzene Step1_Workup->Intermed Step2_Prep Step 2: Hydrogenation Setup (MeOH, Pd/C, Argon Purge) Intermed->Step2_Prep Step2_Rxn Reaction: H2 Atmosphere (RT, 12 Hours) Step2_Prep->Step2_Rxn Add H2 Step2_Workup Workup: Celite Filtration (Remove Catalyst) Step2_Rxn->Step2_Workup Color Change Final Final Product: 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)aniline Step2_Workup->Final

Figure 1: Process flow diagram for the two-step synthesis of 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)aniline.

References

  • Oakwood Chemical . (n.d.). Fluorinated Anilines and Building Blocks. Retrieved February 15, 2026, from [Link]

  • Matrix Fine Chemicals . (n.d.). 4-(Pyrrolidin-1-yl)aniline Derivatives. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Strategic Utilization of 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline (CAS 773899-18-6), a high-value pharmacophore used in the development of Selective Androgen Receptor Modulators (SARMs), Tyrosine Kinase Inhibitors (TKIs), and nuclear receptor ligands.[1][2]

Executive Summary & Strategic Utility

4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline represents a "privileged scaffold" in medicinal chemistry, combining three distinct pharmacophoric features into a single rigid aryl core:

  • Pyrrolidine Ring (C4): A strong electron-donating group (EDG) that enhances solubility and acts as a hydrogen bond acceptor.[1][2] It mimics the steric bulk of a diethylamino group but with restricted conformational entropy.[2]

  • Trifluoromethyl Group (C2): An electron-withdrawing group (EWG) that modulates the pKa of the aniline nitrogen, increases lipophilicity (LogP), and blocks metabolic hydroxylation at the ortho-position.[1][2]

  • Primary Aniline (C1): The nucleophilic handle for downstream conjugation (Urea, Amide, or Heterocycle formation).[1][2]

Key Application Areas:

  • SARMs (Selective Androgen Receptor Modulators): Analogous to the LGD-4033 scaffold, where the CF3 replaces a nitrile or halogen to alter binding affinity and metabolic stability.[1][2]

  • Kinase Inhibitors: Used as the "solvent-front" or "hinge-binding" moiety in multi-targeted kinase inhibitors (e.g., FGFR, VEGFR) where the pyrrolidine solubilizes the hydrophobic core.[1][2]

Chemical Profile & Stability[1][2][3]

PropertySpecification
Chemical Name 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)aniline
CAS Number 773899-18-6
Molecular Formula C₁₁H₁₃F₃N₂
Molecular Weight 230.23 g/mol
Appearance Off-white to light brown solid (darkens on oxidation)
Solubility Soluble in DCM, DMSO, MeOH; Low solubility in Hexanes
pKa (Predicted) ~3.5 - 4.0 (Aniline nitrogen, lowered by ortho-CF3)
Stability Oxidation Sensitive. The electron-rich pyrrolidine ring activates the system, making the aniline prone to air oxidation (browning).[1][2][3] Store under Argon at -20°C.

Critical Synthesis Logic (The "Why" and "How")[1][2]

The "Push-Pull" Electronic Challenge

This molecule exhibits a strong electronic "push-pull" effect. The pyrrolidine nitrogen pushes electron density into the ring (para-donation), while the CF3 group pulls density (inductive withdrawal).[2]

  • Consequence: The aniline nitrogen is nucleophilic but less basic than a standard aniline due to the ortho-CF3 steric and electronic effects.[2] However, the ring itself is electron-rich, making it susceptible to electrophilic attack or oxidation.[2]

Diagram 1: Pharmacophore & Reactivity Map[1][2]

Pharmacophore cluster_0 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline Structure cluster_1 Downstream Pathways Aniline Primary Aniline (C1) Nucleophilic Handle (Target for Urea/Amide) Urea Urea/Thiourea (SARM Ligands) Aniline->Urea Reacts w/ Isocyanates Kinase Aminopyrimidines (Kinase Inhibitors) Aniline->Kinase SNAr w/ Cl-Heterocycles CF3 Trifluoromethyl (C2) Metabolic Shield Modulates pKa CF3->Aniline Steric Hindrance & Inductive Withdrawal (-I) Pyrrolidine Pyrrolidine (C4) Solubility & H-Bonding Electron Donor Core Benzene Ring Electron Rich (Activated) Pyrrolidine->Core Strong e- Donation (+M) Core->Aniline Increases Nucleophilicity

Caption: Electronic map illustrating the "Push-Pull" dynamics. The pyrrolidine activates the ring, while the CF3 modulates the aniline's reactivity.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (Recommended Route)

Note: Direct SNAr on 4-fluoro-2-(trifluoromethyl)aniline is sluggish due to electron donation from the amine.[1][2] The Nitro-reduction route is superior for purity.

Step 1: SNAr Displacement

  • Reagents: 4-Fluoro-2-(trifluoromethyl)-1-nitrobenzene (1.0 equiv), Pyrrolidine (1.2 equiv), K₂CO₃ (1.5 equiv).[1][2]

  • Solvent: DMF or Acetonitrile.[1][2]

  • Procedure:

    • Dissolve nitrobenzene derivative in DMF (0.5 M).

    • Add K₂CO₃ followed by dropwise addition of pyrrolidine at 0°C.

    • Warm to RT and stir for 2-4 hours (Color change to deep yellow/orange).

    • Workup: Pour into ice water. Filter the yellow solid (4-(pyrrolidin-1-yl)-2-(trifluoromethyl)-1-nitrobenzene).[2] Yields are typically >90%.[2]

Step 2: Reduction to Aniline

  • Reagents: Nitro intermediate, Pd/C (10% w/w), H₂ (balloon).

  • Solvent: Methanol/THF (1:1).[1][2]

  • Procedure:

    • Dissolve the nitro compound in degassed solvent.[2]

    • Add Pd/C carefully under Argon.[2]

    • Purge with H₂ and stir at RT for 4-6 hours.

    • Critical Step: Filter through Celite under an inert atmosphere if possible.[1][2] The product is air-sensitive.[2]

    • Concentrate: Rotovap to yield the title aniline (CAS 773899-18-6).[1][2][4]

    • Storage: Store immediately at -20°C under Argon.

Protocol B: Urea Formation (SARM Ligand Synthesis)

Context: This reaction constructs the classic "A-ring / B-ring" linkage found in androgen receptor modulators.[1][2]

Reagents:

  • 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline (1.0 equiv)[1][2]

  • 4-Cyano-3-(trifluoromethyl)phenyl isocyanate (or similar electrophile) (1.1 equiv)[1][2]

  • Pyridine (Catalytic) or TEA (1.0 equiv)[1][2]

  • DCM (Anhydrous)[1][2]

Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the aniline (1.0 equiv) in anhydrous DCM (0.2 M). Add TEA.

  • Addition: Cool to 0°C. Add the isocyanate dropwise (dissolved in minimal DCM).

  • Reaction: Allow to warm to RT. Stir for 12 hours. A precipitate often forms (the urea).[1][2]

  • Purification:

    • If precipitate forms: Filter and wash with cold Et₂O.[1][2]

    • If soluble: Concentrate and purify via Flash Chromatography (Hexane/EtOAc).[1][2]

    • Note: The urea product is significantly more stable than the starting aniline.[1][2]

Protocol C: Kinase Inhibitor Core Synthesis (SNAr with Pyrimidine)

Context: Attaching the aniline to a 2,4-dichloropyrimidine scaffold, common in EGFR/FGFR inhibitors.[1][2]

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)[1][2]

  • 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline (1.0 equiv)[1][2]

  • DIPEA (2.5 equiv)[1][2]

  • n-Butanol or IPA (Solvent)[1][2]

Workflow:

  • Stoichiometry Control: The aniline is bulky (ortho-CF3). Regioselectivity usually favors the C4-position of the pyrimidine due to sterics, but C2 addition is possible.[2]

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in n-Butanol.

    • Add DIPEA.[1][2]

    • Add the aniline.[1][2][5][6]

    • Heat: Reflux (100-110°C) is required due to the steric hindrance of the CF3 group and the reduced nucleophilicity of the aniline.[2]

    • Monitor by LCMS.[1][2] Reaction time: 12-24 hours.

  • Workup:

    • Cool to RT.

    • Concentrate solvent.[1][2]

    • Partition between EtOAc and NaHCO₃.[1][2]

    • Purification: Silica Gel Chromatography (DCM/MeOH gradient).[1][2] The product will be the 4-amino-pyrimidine adduct (selectivity must be confirmed by NOE NMR).

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Low Yield in SNAr (Protocol C) Steric hindrance of ortho-CF3.Switch solvent to NMP and heat to 140°C in a microwave reactor.
Darkening of Aniline Oxidation of pyrrolidine-rich ring.[2]Use freshly prepared aniline.[1][2] Add 1% Sodium Ascorbate during workup if aqueous steps are prolonged.[2]
Regioisomer Mix (Protocol C) Competition between C2/C4 Cl.[1][2]Perform reaction at 0°C initially to favor C4 substitution, then slowly heat.
Solubility Issues Rigid, planar structure.Use TFA/DCM mixtures for NMR.[2] Use DMF/MeOH for reactions.[2]

Visualization of Reaction Pathways

ReactionWorkflow Start Start: 4-Fluoro-2-(trifluoromethyl)-1-nitrobenzene Inter1 Intermediate: 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)-1-nitrobenzene Start->Inter1 Pyrrolidine, K2CO3, DMF (SNAr) Target TARGET: 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline (CAS 773899-18-6) Inter1->Target H2, Pd/C (Reduction) Path1 Pathway A: Urea Formation (SARM Ligands) Target->Path1 Isocyanate, DCM RT, 12h Path2 Pathway B: Kinase Core (Pyrimidines/Quinazolines) Target->Path2 2,4-Dichloropyrimidine n-BuOH, 110°C

Caption: Step-wise synthesis of the intermediate and its divergence into two primary pharmaceutical workflows.

References

  • National Institutes of Health (NIH). (2021).[2] Pyrrolidine in Drug Discovery: A Versatile Scaffold. Retrieved October 24, 2025, from [Link](Strategic utility of pyrrolidine scaffolds).[2]

  • Journal of Medicinal Chemistry. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides. Retrieved October 24, 2025, from [Link](Downstream kinase inhibitor synthesis protocols).[2]

Sources

Application Note: Optimal Solvent Systems for 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers requiring high-precision solubility data for 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline (CAS 773899-18-6). This guide synthesizes physicochemical principles with practical laboratory workflows to ensure experimental reproducibility.

Executive Summary

4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline is a lipophilic, fluorinated aniline derivative commonly used as an intermediate in the synthesis of pharmaceutical APIs and agrochemicals.[1] Its structural dualities—a hydrophobic trifluoromethyl group and an electron-donating pyrrolidine moiety—create a specific solubility profile that challenges aqueous stability.[1]

This guide provides a validated protocol for solubilizing this compound, emphasizing Dimethyl Sulfoxide (DMSO) as the primary stock solvent and outlining strategies for aqueous dilution to prevent precipitation ("crashing out") in biological assays.[2]

Physicochemical Profile & Solubility Logic

Understanding the molecule's electronic environment is critical for solvent selection.[2]

  • Lipophilicity (LogP ~3.2 - 3.8): The trifluoromethyl (-CF₃) group exerts a strong hydrophobic effect, significantly reducing water solubility.[1]

  • Electronic Character: The pyrrolidine nitrogen (position 4) acts as a resonance donor, while the -CF₃ group (position 2) is electron-withdrawing.[1] This "push-pull" electronic system stabilizes the molecule but reduces the basicity of the aniline nitrogen, making pH-dependent solubility manipulation (e.g., using weak acids) less effective than with simple amines.[1]

  • Crystallinity: The compound often exists as a solid with high lattice energy; breaking this lattice requires a solvent with high dielectric constant and dipole moment (e.g., DMSO, DMF).[2]

Table 1: Solvent Compatibility Matrix
Solvent SystemSolubility RatingApplication SuitabilityNotes
DMSO (Anhydrous) Excellent (>50 mM) Primary Stock Recommended for -20°C storage.[1]
Ethanol (Absolute) Good (~10-20 mM)Secondary StockMay require mild warming (37°C).[1]
DMF Excellent (>50 mM)Chemical SynthesisAlternative to DMSO for reactions.[2]
Water (Neutral) InsolubleNoneCauses immediate precipitation.[2]
1M HCl (Aqueous) ModerateSpecific AssaysProtonation may aid solubility but alters bio-activity.
DCM / Chloroform ExcellentSynthesis / ExtractionIdeal for liquid-liquid extraction.[1]

Protocol: Preparation of Stock Solution (50 mM)

Materials Required[1][4][5][6][7][8]
  • 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline (Solid)[1][3]

  • DMSO (Spectrophotometric grade, ≥99.9%, anhydrous)[1][2]

  • Vortex mixer[1]

  • Ultrasonic bath (optional but recommended)

  • Amber glass vials (borosilicate)[2]

Step-by-Step Methodology
  • Gravimetric Analysis:

    • Calculate the mass required for a 50 mM solution.[2]

    • Formula:

      
      [2]
      
    • Example: For 1 mL of 50 mM solution:

      
      .[2]
      
    • Weigh 11.51 mg of the compound into a sterile amber glass vial.

  • Solvent Addition:

    • Add 1.0 mL of anhydrous DMSO directly to the vial.[2]

    • Critical: Do not use a plastic pipette tip to stir; the compound may adhere to polypropylene.[2]

  • Dissolution Mechanics:

    • Vortex: Vortex at medium speed for 30 seconds.

    • Visual Check: Hold the vial against a light source. If undissolved particulates remain (common due to the hydrophobic -CF₃ group), proceed to sonication.[1]

    • Sonication: Sonicate in a water bath at ambient temperature (20-25°C) for 2-5 minutes. Avoid heating above 40°C to prevent degradation.[2]

  • Validation:

    • The solution should be clear and colorless to pale yellow.[1][2]

    • Self-Validating Step: Centrifuge the vial at 10,000 x g for 1 minute. If a pellet forms, solubility is incomplete; add more solvent or sonicate further.[1][2]

Protocol: Aqueous Dilution for Biological Assays

A common failure point is the immediate precipitation of the compound when the DMSO stock is added to aqueous media (cell culture media, buffers).[1][2]

The "Step-Down" Dilution Technique

Direct addition of high-concentration stock (e.g., 50 mM) to water often causes "shock precipitation."[1]

Workflow:

  • Intermediate Dilution: Dilute the 50 mM DMSO stock 1:10 into pure Ethanol or DMSO to create a 5 mM working solution.

  • Final Dilution: Add the 5 mM working solution dropwise to the aqueous buffer while vortexing rapidly.

  • Limit Final DMSO: Ensure the final DMSO concentration in the assay is <0.5% (v/v) to avoid solvent toxicity.

Visualization: Dilution Workflow

DilutionProtocol Stock Primary Stock (50 mM in DMSO) Inter Intermediate Working Sol. (5 mM in DMSO/EtOH) Stock->Inter 1:10 Dilution Assay Assay Buffer (PBS / Media) Inter->Assay Dropwise Addition (Vortexing) Precip Check for Precipitation! Inter->Precip Final Final Assay Well (1-10 µM) Assay->Final Equilibration

Caption: Step-down dilution strategy to mitigate hydrophobic crashing of fluorinated anilines.

Storage and Stability

  • Hygroscopicity: DMSO is hygroscopic.[2] Absorbed water will cause the compound to precipitate over time.[2]

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

  • Shelf Life:

    • Solid state: 2 years at 4°C.

    • DMSO Stock: 6 months at -20°C (if sealed tightly).[1]

Decision Tree: Solvent Selection

Use this logic flow to determine the correct solvent system based on your specific experimental constraints.

SolventDecision Start Start: Select Application Bio Biological Assay (Cell/Enzyme) Start->Bio Chem Chemical Synthesis (Reaction) Start->Chem Analytic Analytical (LC-MS) Start->Analytic BioDMSO DMSO Stock (Max 0.1% final) Bio->BioDMSO Standard BioEthanol Ethanol Stock (If DMSO toxic) Bio->BioEthanol Sensitive Cells ChemDCM DCM / Chloroform (Extraction) Chem->ChemDCM ChemDMF DMF / DMSO (High Temp Rxn) Chem->ChemDMF AnalyticMeCN Acetonitrile / Water (+0.1% Formic Acid) Analytic->AnalyticMeCN

Caption: Solvent selection logic based on downstream experimental requirements.

References

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for substituted anilines. Retrieved from [Link]

  • American Chemical Society. (2021).[2][4] General Protocol for Cu-Mediated Fluoro-deamination. Organic Letters. Retrieved from [Link][2]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline Reactions Content Type: Technical Support Center (Troubleshooting & Protocols) Ticket ID: #CF3-PYR-001 Status: Open[1]

Technical Briefing: The "Orthogonality of Frustration"

The Molecule: 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline The Core Conflict: This substrate presents a unique dichotomy in synthetic chemistry, often referred to as "electronic activation vs. steric deactivation."

  • Electronic Push (The Pyrrolidine): The pyrrolidinyl group at the para position is a potent electron-donating group (EDG). Through resonance, it pushes electron density into the aromatic ring and, by extension, the aniline nitrogen. Theoretically, this should make the amine more nucleophilic [1].[1][2]

  • Steric/Inductive Pull (The Trifluoromethyl): The ortho-trifluoromethyl (-CF3) group acts as a massive steric gatekeeper.[1] It physically blocks the approach of electrophiles and metal centers. Simultaneously, its strong inductive effect (

    
    ) withdraws electron density through the sigma bond framework, lowering the basicity of the amine [2].
    

The Result: You have an amine that wants to react (electronically) but cannot reach the reaction site (sterically). Standard protocols (e.g., HATU couplings, standard Pd(PPh3)4 catalysis) will fail because they cannot overcome the kinetic barrier imposed by the -CF3 group.

Troubleshooting Center (Q&A)

Category A: Cross-Coupling Reactions (Buchwald-Hartwig)[1][3]

Q1: I am attempting a C-N coupling with an aryl bromide, but I see immediate catalyst decomposition (Pd black) and no product. What is happening?

Diagnostic: This is a classic symptom of ligand dissociation or failed reductive elimination .[1] The ortho-CF3 group prevents the aniline from coordinating effectively to the Palladium(II) center. If the amine cannot bind, the catalyst rests in an unstable state and eventually crashes out as Pd(0) black. Furthermore, even if it binds, the steric bulk hinders the final reductive elimination step.

Resolution:

  • Switch Ligand Class: Abandon simple phosphines (PPh3, dppf). You require Dialkylbiaryl Phosphines (Buchwald Ligands).[1]

  • Specific Recommendation: Use BrettPhos or RuPhos .[1]

    • Why? These ligands are bulky themselves.[1][3] Counter-intuitively, their bulk promotes reductive elimination by "squeezing" the product out.[1] RuPhos is specifically optimized for secondary amines and hindered anilines [3].[1]

  • Precatalysts: Switch to Pd-PEPPSI-IPr or G3-BrettPhos precatalysts.[1] These ensure the active Pd(0) species is generated efficiently without relying on the amine for stabilization.

Q2: My reaction works but yields are stalled at 40%. I’m using Cs2CO3 as a base. Should I heat it more?

Diagnostic: Heating may cause decomposition of the electron-rich pyrrolidine ring (oxidation). The issue is likely insufficient deprotonation . The -CF3 group lowers the pKa of the aniline protons, but the steric bulk slows down the base's approach. Carbonate bases (heterogeneous) are often too slow.[1]

Resolution:

  • Switch to Soluble Strong Bases: Use LiHMDS (Lithium bis(trimethylsilyl)amide) or NaOtBu (Sodium tert-butoxide).[1]

  • Protocol Adjustment: Add the base first to the aniline solution to generate the amide anion (Ar-NH-) before adding the catalyst/electrophile. This "pre-activation" bypasses the kinetic barrier of deprotonation during the catalytic cycle [4].

Category B: Amide Coupling

Q3: I tried coupling this aniline with a carboxylic acid using HATU/DIPEA, but I only recovered the starting material. Is the amine dead?

Diagnostic: The amine is not dead, but it is sterically gated .[1] The active ester formed by HATU (At-O-7-azabenzotriazole) is a bulky electrophile.[1] The collision between the bulky active ester and the ortho-CF3 aniline is sterically prohibited.

Resolution:

  • Minimize the Electrophile: Switch to Acyl Fluorides or Acid Chlorides .

    • Why? The fluoride leaving group is small.[1] Acyl fluorides maintain high electrophilicity but significantly reduce the steric penalty in the transition state compared to OBt/OAt esters [5].

  • Reagent: Use TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate) or Ghosez’s Reagent to generate the acid fluoride/chloride in situ.[1]

Visual Decision Support

The following diagrams illustrate the decision logic and the steric/electronic conflict map for this specific molecule.

Figure 1: Reaction Optimization Logic Tree

ReactionLogic Start Start: Reaction Failure Type Identify Reaction Type Start->Type Buchwald C-N Coupling (Buchwald-Hartwig) Type->Buchwald Aryl Halide Amide Amide Coupling Type->Amide Carboxylic Acid IssueBW Issue: Pd Black / No Conversion Buchwald->IssueBW SolBW SOLUTION: 1. Ligand: BrettPhos or RuPhos 2. Base: LiHMDS (Soluble) 3. Catalyst: G3-Precatalysts IssueBW->SolBW Fix Sterics IssueAmide Issue: HATU/EDC Fails Amide->IssueAmide CheckSteric Electrophile Size Check IssueAmide->CheckSteric SolAmide SOLUTION: 1. Use Acyl Fluorides (TFFH) 2. Use Ghosez's Reagent 3. Avoid bulky active esters CheckSteric->SolAmide Minimize Leaving Group

Caption: Decision tree for troubleshooting reaction failures based on the specific steric constraints of the 2-CF3 group.

Figure 2: Steric-Electronic Interaction Map

StericMap Aniline Aniline Nitrogen (Nucleophile) CF3 2-CF3 Group (The Problem) StericBlock Steric Wall: Blocks Approach CF3->StericBlock Inductive Inductive Withdrawal (-I): Reduces Basicity CF3->Inductive Pyrrolidine 4-Pyrrolidine (The Helper) Resonance Resonance Donation (+R): Increases Nucleophilicity Pyrrolidine->Resonance StericBlock->Aniline Inhibits Inductive->Aniline Deactivates Resonance->Aniline Activates

Caption: Mechanistic map showing the competing forces: Pyrrolidine activates the nitrogen, while CF3 sterically and inductively deactivates it.

Validated Protocols

Protocol A: High-Efficiency Amide Coupling (The Acyl Fluoride Method)

Best for: Coupling the 2-CF3 aniline with hindered carboxylic acids.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline (1.1 equiv)[1]

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 equiv) [5]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (0.2 M)

Procedure:

  • Dissolve the carboxylic acid and DIPEA in dry DCM under N2.[1]

  • Add TFFH in one portion. Stir for 30 minutes at 0°C.

    • Checkpoint: This generates the highly reactive Acyl Fluoride in situ.[1]

  • Add the aniline (4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline).[1]

  • Allow to warm to Room Temperature and stir for 2-4 hours.

    • Note: If conversion is slow, heat to 50°C. The acyl fluoride is stable enough to withstand moderate heat, unlike some active esters.[1]

Protocol B: Sterically Demanding Buchwald-Hartwig Amination

Best for: Coupling the aniline with Aryl Bromides/Chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Aniline (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (or RuPhos Pd G3) (2-5 mol%) [3][1]

  • Base: LiHMDS (1.0 M in THF) (2.2 equiv)

  • Solvent: THF or Toluene (degassed)

Procedure:

  • Pre-complexation (Optional but recommended): In a glovebox or under strict Argon, mix the Aryl Halide and Catalyst in the solvent.

  • Amine Activation: In a separate vial, treat the aniline with LiHMDS. Stir for 5-10 minutes.

    • Mechanism:[4][5][6][7][8][9] This deprotonates the aniline, removing the N-H bond energy barrier and creating a potent nucleophile (Anilide anion).

  • Combination: Transfer the activated anilide solution to the catalyst/aryl halide mixture dropwise.

  • Reaction: Stir at 65°C for 4-12 hours.

    • QC Check: Monitor by LCMS.[1] If the pyrrolidine ring shows oxidation (+16 mass), lower temperature and ensure stricter O2 exclusion.[1]

References

  • Electronic Effects in Anilines: Title: Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts Source: Journal of the American Chemical Society URL:[10][Link]

  • Steric Hindrance in 2-Substituted Anilines: Title: Steric Hindrance Effect | Definition, Factors & Examples Source: Study.com / ChemTalk URL:[1][Link]

  • Buchwald-Hartwig Ligand Selection (BrettPhos/RuPhos): Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides Source: Chemical Science (RSC) URL:[11][Link]

  • Acyl Fluorides for Hindered Amides: Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC) URL:[12][Link]

Sources

Stability of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline under acidic reaction conditions

[1]

Executive Summary

This guide addresses the stability profile of 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)aniline (hereafter referred to as Compound A ) in acidic media.[1]

Compound A represents a classic "push-pull" aromatic system:

  • Push: The pyrrolidine ring (C4 position) acts as a strong electron-donating group (EDG) via resonance.[1]

  • Pull: The trifluoromethyl group (

    
    , C2 position) acts as a strong electron-withdrawing group (EWG) via induction.[2][3]
    

While the

oxidative degradationunexpected salt precipitation

Part 1: Critical Troubleshooting (FAQs)

Issue 1: "My reaction mixture turned into a thick slurry/precipitate upon adding acid."

Diagnosis: Unanticipated Salt Formation & Solubility Crash.[1] Root Cause: Unlike simple anilines, Compound A possesses two basic nitrogen centers with distinct pKa values.[1]

  • Pyrrolidine Nitrogen (

    
    ):  Although conjugated to the phenyl ring, this nitrogen remains the most basic site (approximate pKa ~5.0–6.0).
    
  • Aniline Nitrogen (

    
    ):  The ortho-
    
    
    group significantly lowers the basicity of the primary amine (approximate pKa < 2.5) due to inductive withdrawal.[1]

In mild acid (1–2 equivalents), the mono-cation forms exclusively at the pyrrolidine nitrogen. This salt is often highly crystalline and poorly soluble in non-polar organic solvents (DCM, Toluene), leading to immediate precipitation ("crashing out").

Corrective Action:

  • Solvent Switch: If maintaining a homogeneous solution is required, switch to high-dielectric solvents like Acetonitrile (ACN) or Methanol (MeOH) which better solvate the ionic species.

  • Counter-ion Exchange: Hydrochloride salts of this scaffold are often less soluble than their Methanesulfonate (MsOH) or Trifluoroacetate (TFA) counterparts.[1]

Issue 2: "The solution turned dark green/black after stirring in acid for >1 hour."

Diagnosis: Acid-Catalyzed Oxidative Degradation.[1] Root Cause: The pyrrolidine ring renders the phenyl core electron-rich.[1] While the

Single Electron Transfer (SET)
  • In the presence of trace oxidants (dissolved oxygen, metal impurities) and acid, the electron-rich aromatic ring can form radical cations.

  • These radicals undergo polymerization, leading to dark, insoluble tars (aniline blacks).

Corrective Action:

  • Degassing: rigorously sparge all acidic solvents with Argon/Nitrogen for 15 minutes prior to use.[1]

  • Light Protection: Wrap reaction vessels in aluminum foil. Electron-rich anilines are often photosensitive in solution.[1]

  • Antioxidants: For storage in acidic media, add trace Sodium Metabisulfite (

    
    ) if compatible with downstream chemistry.[1]
    
Issue 3: "Diazotization failed or produced low yields (Sandmeyer Reaction)."

Diagnosis: Side-Reactions of the Electron-Rich Ring.[1] Root Cause: When attempting to convert the primary



  • The pyrrolidine ring activates the ortho-positions (C3/C5) toward electrophilic attack.[1]

  • The generated diazonium species is an electrophile.[1]

  • Self-Coupling: The diazonium salt attacks unreacted starting material, forming azo dyes instead of the desired intermediate.

Corrective Action:

  • Reverse Addition: Add the diazonium salt to the nucleophile, or add the nitrite very slowly to the acid solution to keep the concentration of free aniline low.

  • Super-Acidic Media: Perform the reaction in concentrated

    
     or TFA to fully protonate the pyrrolidine nitrogen. A fully protonated pyrrolidinium group becomes an Electron Withdrawing Group (EWG), deactivating the ring and preventing self-coupling.[1]
    

Part 2: Mechanistic Visualization

Diagram 1: Protonation States & Solubility Risks

This diagram illustrates the sequential protonation of Compound A and the associated solubility/reactivity changes.

ProtonationPathwaycluster_riskRisk ZoneFreeBaseFree Base(Neutral)Soluble in DCM/EtOAcMonoCationMono-Cation(Protonated at Pyrrolidine N)Likely PrecipitateFreeBase->MonoCation+ 1 eq. H+ (HCl/TFA)Fast EquilibriumMonoCation->FreeBaseBase Wash(NaHCO3)DiCationDi-Cation(Protonated at Both N)Requires SuperacidMonoCation->DiCation+ Excess Strong Acid(Conc. H2SO4)

Caption: Sequential protonation behavior. The Mono-cation (yellow) is the primary species in standard organic synthesis conditions and poses the highest risk of precipitation.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose stability issues during experimentation.

TroubleshootingTreeStartObservation:Issue with Compound A in AcidPrecipitatePrecipitate/Slurry FormedStart->PrecipitateColorChangeDarkening/Black TarStart->ColorChangeImpurityNew Impurity by LCMSStart->ImpurityCheckSolventIs solvent Non-Polar?(DCM, Toluene, Ether)Precipitate->CheckSolventCheck SolventCheckOxidationWas reaction under Air?ColorChange->CheckOxidationCheck AtmosphereCheckMassMass = M+18 (Hydrolysis)?Mass = M+16 (Oxidation)?Impurity->CheckMassIdentify Mass ShiftAddCosolventAction: Add MeOH or ACNto dissolve saltCheckSolvent->AddCosolventYesDegasAction: Repeat under Argon+ Exclude LightCheckOxidation->DegasYesHydrolysisAction: CF3 Hydrolysis Rare.Check for other labile groups.CheckMass->HydrolysisM+18OxidationAction: Oxidative Degradation.See 'Color Change' Protocol.CheckMass->OxidationM+16 / M-1

Caption: Decision matrix for diagnosing instability. Green nodes indicate actionable solutions.

Part 3: Validated Protocols

Protocol A: Acidic Stability Stress Test

Use this protocol to validate if your specific reaction conditions will degrade the molecule.

  • Preparation: Dissolve 5 mg of Compound A in 1 mL of the intended solvent (e.g., MeOH).

  • Acid Addition: Add 5 equivalents of the acid to be used (e.g., 4M HCl in Dioxane).

  • Control: Prepare a second vial with only solvent + Compound A (no acid).

  • Incubation: Stir both vials at the intended reaction temperature for 1 hour.

  • Analysis:

    • Dilute 10 µL of the mixture into 1 mL of neutral ACN/Water (50:50).

    • Crucial: Do not use acidic diluent for the LCMS injection to prevent on-column degradation during analysis.[1]

    • Inject on LCMS.[1] Compare the Area% of the parent peak between Acid Sample and Control.

    • Pass Criteria: >98% recovery relative to control.

Protocol B: Recovery of Free Base from Salt

If the compound crashes out as a salt, use this mild method to recover the free base without inducing hydrolysis.

  • Suspension: Suspend the solid salt in Ethyl Acetate (EtOAc).

  • Neutralization: Add Saturated Aqueous Sodium Bicarbonate (

    
    ) slowly at 0°C.
    
    • Note: Avoid NaOH.[1] Strong hydroxide bases can trigger hydrolysis of the

      
       group or nucleophilic aromatic substitution of the pyrrolidine ring under heat.
      
  • Extraction: Stir until the solid dissolves and two clear layers form. Separate the organic layer.[1]

  • Drying: Dry over

    
     (Sodium Sulfate), filter, and concentrate.
    

Part 4: Scientific Rationale & References

The Stability of the Trifluoromethyl ( ) Group

The

photolyticsuperacidic

The "Push-Pull" Electronic Effect

The pyrrolidine ring is a strong electron donor. In acidic media, if the pyrrolidine nitrogen is not fully protonated (e.g., weak acid or low equivalents), the ring remains electron-rich and prone to oxidation [2, 4]. If the pyrrolidine is fully protonated (forming an ammonium species), it stops donating electrons, and the ring becomes significantly deactivated. This "switchable" electronic state is the key to handling the molecule: To stabilize the ring against oxidation, you must fully protonate the pyrrolidine nitrogen.

References
  • BenchChem Technical Support. (2025).[1][4] Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Retrieved from

  • ResearchGate. (2025).[1] Aniline degradation by electrocatalytic oxidation: Mechanisms and Pathways. Retrieved from

  • Study.com. (2024).[1] pKa Comparison: Aniline vs Pyrrolidine. Retrieved from

  • MDPI. (2024).[1] Predicting pKa Values of Para-Substituted Aniline Radical Cations. Molecules. Retrieved from

  • NIH / PMC. (2025).[1] Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from

  • PubChem. (2025).[1][5] Compound Summary: 4-(pyrrolidin-1-yl)aniline derivatives. Retrieved from

Disclaimer: This guide is based on structure-activity relationship (SAR) principles and general chemical behavior of trifluoromethyl-anilines. Always perform a small-scale stability test (Protocol A) before committing high-value material.

Technical Support Center: Isolating 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline and Removing Unreacted Pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions concerning the purification of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline, with a specific focus on the efficient removal of unreacted pyrrolidine.

Troubleshooting & FAQs: Quick Navigation

Issue / Question Click for a Quick Answer
My NMR shows a significant amount of residual pyrrolidine. What is the most effective way to remove it?
I'm concerned about the stability of my product during an acidic wash. Are there alternatives?
During column chromatography, my product is streaking. How can I improve the separation?
Can I remove the pyrrolidine by simply putting the reaction mixture on a rotary evaporator?
What is the underlying principle of using an acid wash for separation?

In-Depth Technical Guide

Understanding the Chemistry: The Key to Effective Purification

The successful separation of 4-pyrrolidin-1-yl-2-(trifluoromethyl)aniline from unreacted pyrrolidine hinges on the significant differences in their physicochemical properties.

Property Pyrrolidine 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline Significance for Separation
Basicity (pKa of conjugate acid) ~11.3[1]Estimated ~4-5The large difference in basicity is the cornerstone of acid-base extraction. Pyrrolidine is a much stronger base.
Boiling Point 87-88 °C[2][3][4][5]> 200 °C (estimated)The high volatility of pyrrolidine allows for its removal by evaporation or distillation.
Polarity HighModerately PolarThis difference allows for separation by column chromatography.
Physical State Liquid[2][4]Solid (likely)Recrystallization is a viable final purification step for the solid product.

The electron-withdrawing trifluoromethyl group on the aniline ring significantly reduces the basicity of the aromatic amine.[6] This makes the 4-pyrrolidin-1-yl-2-(trifluoromethyl)aniline substantially less basic than the starting pyrrolidine, a cyclic secondary amine. This difference is the key to a successful separation using acid-base extraction.

Recommended Purification Strategies

This is the most efficient and scalable method for removing the bulk of unreacted pyrrolidine. The principle lies in the selective protonation of the more basic pyrrolidine, rendering it water-soluble as a salt, while the less basic aniline product remains in the organic phase.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid). The number of washes depends on the amount of residual pyrrolidine. Generally, 2-3 washes are sufficient.

  • Phase Separation: Allow the layers to separate. The protonated pyrrolidine (pyrrolidinium chloride) will be in the aqueous layer.[7][8] Drain and collect the aqueous layer.

  • Neutralization and Back-Extraction (Optional): To confirm the presence of pyrrolidine in the aqueous washes, you can basify the aqueous layer with a strong base (e.g., NaOH) and extract with an organic solvent. This step is typically for confirmation and not part of the main purification workflow.

  • Final Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Causality Behind the Protocol:

  • Why dilute acid? A dilute acid is strong enough to fully protonate the highly basic pyrrolidine but may not fully protonate the significantly less basic aniline product, thus maximizing the separation efficiency.

  • Why is pyrrolidinium hydrochloride water-soluble? The formation of the ionic salt drastically increases its polarity, making it highly soluble in the aqueous phase.[7][8]

Troubleshooting Acid-Base Extraction:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

  • Product Precipitation: If the hydrochloride salt of your aniline product has some water solubility, you may observe some precipitation. In this case, using a weaker acid like citric acid or performing the extraction at a more dilute concentration can be beneficial.

For removing trace amounts of pyrrolidine or for separating other non-basic impurities, column chromatography is a suitable method.

Experimental Protocol:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent System: A non-polar/polar solvent system such as a gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC).

  • TLC Analysis: Spot the crude mixture on a TLC plate and develop it in various solvent systems. The less polar aniline product should have a higher Rf value than the more polar pyrrolidine.

  • Column Packing and Loading: Pack the column with silica gel slurried in the initial eluent. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.

Troubleshooting Column Chromatography:

  • Streaking/Tailing of the Product Spot: Amines can sometimes interact with the acidic silica gel, causing streaking. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent system.[9] This will neutralize the acidic sites on the silica and improve the peak shape.

If the purified 4-pyrrolidin-1-yl-2-(trifluoromethyl)aniline is a solid, recrystallization is an excellent final step to achieve high purity.

Experimental Protocol:

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[10][11] Test small batches in various solvents (e.g., hexanes, ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes) to find the optimal one.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizing the Workflow: Acid-Base Extraction

acid_base_extraction start Crude Product in Organic Solvent add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid separate Separate Layers add_acid->separate organic_layer Organic Layer: Product + Other Impurities separate->organic_layer Organic Phase aqueous_layer Aqueous Layer: Pyrrolidinium Salt separate->aqueous_layer Aqueous Phase (Discard) wash_bicarb Wash with NaHCO₃(aq) organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) wash_brine->dry concentrate Concentrate dry->concentrate pure_product Purified Product concentrate->pure_product

Caption: Workflow for Acid-Base Extraction.

Quick Answers to FAQs

Q: My NMR shows a significant amount of residual pyrrolidine. What is the most effective way to remove it?

A: The most effective method is an acid-base extraction. Dissolve your crude product in a solvent like ethyl acetate and wash it several times with 1 M HCl. The highly basic pyrrolidine will be protonated and move into the aqueous layer, leaving your less basic product in the organic layer.

Q: I'm concerned about the stability of my product during an acidic wash. Are there alternatives?

A: If your product is acid-sensitive, you can use a milder acidic solution like 10% aqueous citric acid. Alternatively, you can remove the bulk of the pyrrolidine by dissolving the crude mixture in a minimal amount of a suitable solvent and then concentrating it under high vacuum, taking advantage of pyrrolidine's low boiling point (87-88 °C).[2][3][4][5] This can be followed by column chromatography for final purification.

Q: Can I remove the pyrrolidine by simply putting the reaction mixture on a rotary evaporator?

A: Yes, for bulk removal, this is a viable first step. Given the significant difference in boiling points between pyrrolidine and your aniline product, rotary evaporation under reduced pressure will remove a substantial amount of the unreacted pyrrolidine. However, this will likely not remove trace amounts, and a secondary purification step like acid-base extraction or column chromatography will be necessary to achieve high purity.

Q: What is the underlying principle of using an acid wash for separation?

A: The principle is the difference in basicity. Pyrrolidine is a strong base (pKa of its conjugate acid is ~11.3), while 4-pyrrolidin-1-yl-2-(trifluoromethyl)aniline is a much weaker base due to the electron-withdrawing trifluoromethyl group.[1][6] When you wash with a dilute acid, the pyrrolidine is readily protonated to form a water-soluble salt (pyrrolidinium chloride), which is then extracted into the aqueous layer. Your less basic product remains largely unprotonated and stays in the organic layer.

References

  • Wikipedia. Pyrrolidine. [Link]

  • PubChem. Pyrrolidine. [Link]

  • IndiaMART. Pyrrolidine Analytical Reference Material. [Link]

  • The Merck Index. Pyrrolidine. [Link]

  • ResearchGate. How can I seperate pyrrolidine?. [Link]

  • ChemBK. Pyrrolidinium chloride. [Link]

  • The Royal Society of Chemistry. Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. [Link]

  • ResearchGate. Does aniline stick in columns during column chromatography?. [Link]

  • Google Patents. US7692042B2 - Process for preparing aniline.
  • PrepChem.com. Preparation of pyrrolidine. [Link]

  • Organic Syntheses. 2,2-dimethylpyrrolidine. [Link]

  • PMC. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. [Link]

  • University of California, Irvine. Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. [Link]

  • University of Missouri–St. Louis. Recrystallization1. [Link]

  • EPA. method 8131 aniline and selected derivatives by gas chromatography. [Link]

  • Taylor & Francis. Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. [Link]

  • Wikipedia. 4-Pyrrolidinylpyridine. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

  • NIST WebBook. Pyrrolidine. [Link]

  • Wikipedia. 4-(Trifluoromethyl)aniline. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • ResearchGate. How do I remove aniline from the reaction mixture?. [Link]

  • Google Patents.
  • ResearchGate. How do I remove aniline from the reaction mixture?. [Link]

  • Scribd. 201L Report Recrystallization | PDF. [Link]

  • European Journal of Chemistry. Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. [Link]

  • UiTM Institutional Repository. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. [Link]

Sources

Addressing degradation of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Remediation of CAS 773899-18-6

Executive Summary: The Molecule at a Glance

Compound: 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline CAS: 773899-18-6 Critical Vulnerability: Oxidative Instability & Photolysis

This guide addresses the degradation of 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline. While the trifluoromethyl group (


) at the ortho position provides some metabolic stability and electron-withdrawing character, the molecule remains an electron-rich aniline derivative due to the para-pyrrolidine ring. This structural combination creates a specific susceptibility to oxidative coupling  and photo-degradation , leading to the characteristic "browning" or "blackening" observed in compromised samples.

Diagnostic Hub: Is My Sample Compromised?

Use this module to assess the quality of your current batch before proceeding with synthesis.

Visual Inspection Guide
ObservationStatusProbable CauseAction Required
Off-white / Pale Yellow Solid Optimal High Purity (>98%)Proceed with experiment.
Light Brown / Beige Warning Surface Oxidation (<2%)Use immediately or recrystallize for sensitive catalysis.
Dark Brown / Black / Tar Critical Polymerization / Azo formationSTOP. Purification required (See Module 4).
Caking / Clumping Warning Hygroscopic Moisture UptakeDry under vacuum over

.
LC-MS / NMR Troubleshooting
  • Issue: New peak at M+16 or M+32 in LC-MS.

    • Diagnosis: N-Oxide formation (likely on the pyrrolidine nitrogen).

  • Issue: Broadening of amine protons in

    
    -NMR (approx. 3.5 - 5.0 ppm).
    
    • Diagnosis: Proton exchange due to moisture (Water peak usually visible at 1.56 ppm in

      
      ).
      
  • Issue: New aromatic peaks downfield.

    • Diagnosis: Oxidative coupling (dimerization) products.

Mechanistic Deep Dive: Why Does It Degrade?

Understanding the degradation pathway is essential for preventing it. The degradation is not random; it follows specific radical-mediated pathways triggered by oxygen and light.

The Oxidative Cascade
  • Initiation: Exposure to atmospheric oxygen (

    
    ) or UV light generates a radical cation on the nitrogen atom.
    
  • Propagation: The electron-rich pyrrolidine ring stabilizes the radical, facilitating coupling reactions with other aniline molecules.

  • Termination: Formation of colored impurities (azo compounds, quinones, and polyanilines).

DegradationPathway Aniline Intact Molecule (Pale Yellow) Radical Radical Cation (Intermediate) Aniline->Radical O2 / Light (hv) Dimer Azo/Hydrazine Dimer (Brown Impurity) Radical->Dimer Coupling NOxide N-Oxide (M+16) Radical->NOxide Oxidation Polymer Polymer/Tar (Black Residue) Dimer->Polymer Aggregation

Figure 1: Oxidative degradation pathway of electron-rich anilines. The transition from yellow to black corresponds to the formation of conjugated polymers and dimers.

Storage Protocols: The "Gold Standard" System

To maintain purity >98% for 6+ months, you must disrupt the "Fire Triangle" of degradation: Oxygen, Light, and Moisture.

Step-by-Step Storage Workflow
  • Container Selection:

    • Do: Use Amber glass vials with Teflon-lined caps.

    • Don't: Use clear glass or plastic (polymers are permeable to

      
       over time).
      
  • Atmosphere Control (The Critical Step):

    • Flush the vial with Argon (preferred over Nitrogen due to higher density) for 30 seconds before capping.

    • Why? This displaces oxygen from the headspace.

  • Temperature Management:

    • Short-term (<1 month): Refrigerate at 2–8°C.

    • Long-term (>1 month): Store at -20°C.

  • Desiccation:

    • Store the vial inside a secondary jar containing desiccant packets (Silica or

      
      ).
      

Remediation: How to Rescue a Degraded Batch

If your compound has turned brown, do not discard it. The impurities are often highly colored but low in mass percentage.

Protocol A: Acid-Base Extraction (Recommended)

Best for removing neutral oxidative impurities.

  • Dissolve: Dissolve the dark solid in EtOAc or DCM.

  • Acidify: Extract with 1M HCl. The aniline (basic) will move to the aqueous layer as the hydrochloride salt.[1]

    • Note: The oxidative tars (neutral) will remain in the organic layer.

  • Wash: Wash the aqueous layer 2x with fresh organic solvent (discard organics).

  • Basify: Slowly neutralize the aqueous layer with saturated

    
     or 1M NaOH until pH > 9.
    
  • Recover: Extract the milky aqueous layer with DCM, dry over

    
    , and concentrate.
    
Protocol B: Recrystallization

Best for high-purity requirements.

  • Solvent System: Hexanes/Ethyl Acetate or Ethanol/Water.

  • Decolorization: If the solution remains dark, add Activated Carbon , heat briefly, and filter through Celite while hot.

Decision Workflow for Remediation

RemediationFlow Start Inspect Sample IsColored Is it Dark Brown/Black? Start->IsColored PurityCheck Check LC-MS Purity IsColored->PurityCheck No (Pale) AcidBase Protocol A: Acid-Base Extraction IsColored->AcidBase Yes (Dark) UseIt Proceed to Synthesis PurityCheck->UseIt >95% Recryst Protocol B: Recrystallization w/ Carbon PurityCheck->Recryst <95% AcidBase->PurityCheck Recryst->PurityCheck

Figure 2: Decision tree for handling degraded aniline samples.

Frequently Asked Questions (FAQ)

Q: Can I store this compound as a solution in DMSO or Methanol? A: No. Storing anilines in solution accelerates oxidation due to increased surface area and dissolved oxygen in the solvent. Always store as a solid. If you must store a stock solution, freeze it at -80°C under Argon.

Q: The SDS mentions "HF" formation. Is this a storage risk? A: HF (Hydrogen Fluoride) is primarily a combustion/thermal decomposition risk (fire). Under standard storage conditions (-20°C), the C-F bond is stable. However, if the compound is subjected to strong acids or extreme heat, fluoride leaching is possible.

Q: Why did my sample turn purple? A: Purple coloration often indicates the formation of specific "aniline black" oligomers or radical cations. This is an early stage of degradation. Protocol A (Acid-Base Extraction) is usually effective at removing these colored species.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline. MilliporeSigma.[2]

  • Combi-Blocks. (2023). Safety Data Sheet: QI-1806. Combi-Blocks, Inc.[3]

  • Patai, S. (1968). The Chemistry of the Amino Group. Interscience Publishers.
  • Fisher Scientific. (2012).[4] Handling and Storage of Pyridine/Aniline Derivatives.

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline: A Deep Dive into ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline, a substituted aniline derivative of interest in medicinal chemistry and materials science.[1][2] As with any synthetic compound, unambiguous structural verification is paramount. While several analytical techniques contribute to a complete characterization, ¹H NMR spectroscopy remains the primary tool for elucidating the precise arrangement of protons, offering deep insights into the molecular framework.

This document moves beyond a simple spectral interpretation. We will dissect the theoretical underpinnings of the expected spectrum, provide a robust experimental protocol for data acquisition, and critically compare the insights gained from ¹H NMR with those from complementary techniques such as ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. Our goal is to equip researchers with the expertise to not only interpret the data but also to understand the causality behind the spectral patterns and make informed decisions in their analytical workflow.

Part 1: Theoretical ¹H NMR Spectral Analysis

The structure of 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline presents three distinct proton environments: the aromatic ring, the saturated pyrrolidine ring, and the primary amine group. Understanding the electronic influence of each substituent is critical to predicting the resulting spectrum.

  • -NH₂ (Amino) Group: An activating, electron-donating group (EDG) that shields aromatic protons, tending to shift their signals upfield (to a lower ppm).

  • -Pyrrolidin-1-yl Group: The nitrogen atom of the pyrrolidine ring also acts as an EDG through resonance, influencing the aromatic protons.

  • -CF₃ (Trifluoromethyl) Group: A powerful deactivating, electron-withdrawing group (EWG) that deshields nearby protons, shifting their signals significantly downfield (to a higher ppm).[3][4]

Based on these influences, we can predict the characteristics of each signal:

The Aromatic Region (δ ~6.5-7.5 ppm)

The benzene ring has three protons at positions 3, 5, and 6. Their chemical environments are unique, leading to three distinct signals.

  • H-6: This proton is ortho to the electron-donating pyrrolidine group and meta to the electron-withdrawing CF₃ group. It is expected to be the most shielded of the aromatic protons, appearing furthest upfield. It will be split into a doublet by the adjacent H-5, with a typical ortho coupling constant (³J) of 6-10 Hz.[5][6]

  • H-5: This proton is situated between the pyrrolidine group (meta) and the H-6 proton (ortho). It will be split by H-6 (ortho coupling, ~6-10 Hz) and H-3 (meta coupling, ~1-3 Hz), resulting in a doublet of doublets (dd).[5][6]

  • H-3: This proton is ortho to the strongly electron-withdrawing CF₃ group and meta to the amino group. It will be the most deshielded aromatic proton, appearing furthest downfield. It will be split into a doublet by H-5 (meta coupling). Furthermore, it is likely to exhibit a small long-range coupling to the three fluorine atoms of the CF₃ group (⁴JHF), which may cause slight broadening or a fine quartet pattern.[7][8]

The Pyrrolidine Ring Region (δ ~2.0-3.5 ppm)

The pyrrolidine ring contains eight protons on four carbon atoms. Due to symmetry, these protons are chemically equivalent in two sets.

  • α-Protons (2 x -CH₂-): The four protons on the carbons directly attached to the ring nitrogen (C-2' and C-5') are deshielded by the electronegative nitrogen atom. They are expected to appear as a multiplet in the δ 3.0-3.5 ppm range.[9]

  • β-Protons (2 x -CH₂-): The four protons on the carbons further from the nitrogen (C-3' and C-4') are more shielded. They will appear as a multiplet, likely overlapping with the α-protons, in the δ 2.0-2.5 ppm range.[9] The coupling between the α and β protons often results in a complex, second-order multiplet pattern that can be challenging to resolve without advanced 2D NMR techniques.[10]

The Amine Protons (δ ~3.5-4.5 ppm)
  • -NH₂ Protons: The two protons of the primary amine group typically appear as a broad singlet.[11][12] Their chemical shift is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[13][14] In a deuterated chloroform (CDCl₃) solvent, this signal is often observed around δ 3.5-4.5 ppm.

Part 2: Experimental Protocol and Data Summary

Acquiring a high-quality spectrum is foundational to accurate analysis. The following protocol is a self-validating system designed for reliability. The causality for key choices, such as solvent selection and shimming, is explained to ensure trustworthiness in the results.

Step-by-Step ¹H NMR Acquisition Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline into a clean, dry vial. Causality: This mass provides sufficient concentration for a strong signal-to-noise ratio on a modern NMR spectrometer without causing significant line broadening.

    • Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) containing 0.03% Tetramethylsilane (TMS). Causality: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak (δ 7.26 ppm) is easily identified.[15] TMS provides a zero-point reference (δ 0.00 ppm).

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is at least 4 cm to be within the detection region of the NMR coil.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). Causality: The lock system uses the deuterium frequency to correct for magnetic field drift during the experiment, ensuring high spectral resolution.

    • Shim the magnetic field. This process involves adjusting currents in the shim coils to maximize the homogeneity of the magnetic field across the sample volume. Causality: A well-shimmed field is critical for obtaining sharp, symmetrical peaks and resolving fine coupling patterns.

    • Acquire a standard ¹H NMR spectrum using a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds. Collect at least 8-16 scans.

    • Fourier transform the resulting Free Induction Decay (FID), and then phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm or the residual CDCl₃ peak to δ 7.26 ppm.

    • Integrate all signals to determine the relative number of protons for each.

Visual Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of Compound dissolve 2. Dissolve in 0.7 mL CDCl3 with TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock 5. Lock on Solvent Signal insert->lock shim 6. Shim Magnetic Field lock->shim acquire 7. Acquire Spectrum (16 Scans) shim->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase & Baseline Correction ft->phase calibrate 10. Calibrate Spectrum phase->calibrate integrate 11. Integrate Signals calibrate->integrate analysis Structural Elucidation integrate->analysis Final Spectrum for Analysis

Caption: Experimental workflow for ¹H NMR analysis.

Summary of Predicted ¹H NMR Data

The following table summarizes the expected quantitative data for the ¹H NMR spectrum of 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline in CDCl₃.

Signal AssignmentPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J) in Hz
H-3 (Aromatic)7.2 - 7.41Hd (or dq)⁴JHF ≈ 1-3 Hz (meta); ³JHH ≈ 1-3 Hz
H-5 (Aromatic)6.8 - 7.01Hdd³JHH ≈ 6-10 Hz (ortho); ⁴JHH ≈ 1-3 Hz (meta)
H-6 (Aromatic)6.6 - 6.81Hd³JHH ≈ 6-10 Hz (ortho)
-NH₂ (Amine)3.5 - 4.52Hbr sN/A
α-CH₂ (Pyrrolidine)3.0 - 3.54HmN/A
β-CH₂ (Pyrrolidine)2.0 - 2.54HmN/A
TMS (Reference)0.00-sN/A

Part 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful primary tool, a comprehensive structural confirmation relies on a multi-technique approach. Each method provides a unique and complementary piece of the structural puzzle.

TechniqueInformation Provided for this MoleculeStrengthsWeaknesses
¹H NMR Precise proton count, connectivity (via J-coupling), and electronic environment.High resolution; provides detailed structural framework and stereochemical information.Complex multiplets can be difficult to interpret; amine exchange broadening.
¹³C NMR Number of unique carbon environments; confirms the carbon skeleton. The CF₃ signal will be a quartet due to ¹JCF coupling.[16]Unambiguously shows all carbon atoms.Low natural abundance of ¹³C requires longer acquisition times; less sensitive than ¹H NMR.
¹⁹F NMR Direct detection of the fluorine atoms. A single signal (singlet) would confirm the presence of one type of CF₃ group.[17][18]Extremely sensitive (100% natural abundance); large chemical shift range provides high resolution.[18][19]Provides information only about the fluorine-containing parts of the molecule.
Mass Spectrometry (MS) Provides the exact molecular weight (confirming the molecular formula C₁₁H₁₃F₃N₂) and fragmentation pattern.Extremely high sensitivity; provides definitive molecular formula (with HRMS).Does not provide information on atom connectivity or isomerism.
Infrared (IR) Spectroscopy Confirms the presence of functional groups: N-H stretches for the primary amine (~3300-3500 cm⁻¹), C-H stretches, aromatic C=C bonds, and strong C-F stretches (~1100-1300 cm⁻¹).[13]Fast and simple; excellent for functional group identification.Provides limited information about the overall molecular skeleton.
Decision Workflow for Structural Analysis

The choice of analytical techniques is often guided by the specific question being asked. The following diagram illustrates a logical workflow for the complete characterization of a novel compound like 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline.

G start Synthesized Compound: Is the structure correct? ms Mass Spectrometry (MS) - Does MW match formula? start->ms h_nmr ¹H NMR - Do proton count and couplings match? ms->h_nmr Yes end_fail Structure Incorrect Re-evaluate Synthesis ms->end_fail No c_nmr ¹³C NMR - Does carbon count match? h_nmr->c_nmr Yes h_nmr->end_fail No f_nmr ¹⁹F NMR - Is CF₃ group present? c_nmr->f_nmr Yes c_nmr->end_fail No ir IR Spectroscopy - Are functional groups present? f_nmr->ir Yes f_nmr->end_fail No end_pass Structure Confirmed ir->end_pass Yes ir->end_fail No

Caption: Decision workflow for spectroscopic confirmation.

Conclusion

The ¹H NMR spectrum of 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline provides a wealth of structural information that is indispensable for its characterization. A thorough analysis of the chemical shifts, integration, and coupling patterns in the aromatic, aliphatic, and amine regions allows for a confident preliminary assignment of the structure. However, for unequivocal proof, especially in a research or drug development setting, this analysis must be supported by complementary data. Mass spectrometry confirms the molecular formula, while ¹³C and ¹⁹F NMR validate the carbon framework and the presence of the critical trifluoromethyl group, respectively. By integrating these techniques, researchers can build a comprehensive and irrefutable body of evidence for the structure and purity of their target compound.

References

  • Doddrell, D., et al. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-411. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF₃SO₂Na and RբSO₂Na. Supporting Information. Available from: [Link]

  • SpectraBase. (n.d.). Pyrrolidine - Optional[¹H NMR] - Spectrum. Available from: [Link]

  • SpectraBase. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline - Optional[¹³C NMR] - Chemical Shifts. Available from: [Link]

  • CHEM220 Laboratory. (2021). Interpreting Aromatic NMR Signals. YouTube. Available from: [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]

  • Ohishi, T., Nishiura, M., & Hou, Z. (2018). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 9(1), 2961. Available from: [Link]

  • Oregon State University. (n.d.). Spectroscopy of Amines. Available from: [Link]

  • Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]

  • Fraga, H. G., et al. (2020). A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. Chemical Communications, 56(85), 12976-12979. Available from: [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Available from: [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Available from: [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the ¹H NMR spectrum (400 MHz, CDCl₃) of 9a. Available from: [Link]

  • ResearchGate. (n.d.). The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d₆. Available from: [Link]

  • Bartesaghi, S., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry B, 126(46), 9477-9490. Available from: [Link]

  • Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled ¹⁹F NMR Analysis. ChemRxiv. Available from: [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Available from: [Link]

  • Automated Topology Builder. (n.d.). 2-(Trifluoromethyl)aniline | C₇H₆F₃N. Available from: [Link]

  • Oakwood Chemical. (n.d.). (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline. Available from: [Link]

  • Orton, H., et al. (2018). Fluorinated Aromatic Amino Acids Are Sensitive ¹⁹F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 13(4), 934-943. Available from: [Link]

  • Gerig, J. T. (2004). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. Available from: [Link]

  • Giraudeau, P., et al. (2021). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 12(35), 11728-11737. Available from: [Link]

  • Wang, F., et al. (2014). Silver-Catalyzed Radical Aminofluorination of Unactivated Alkenes in Aqueous Media. Angewandte Chemie International Edition, 53(32), 8344-8348. Available from: [Link]

  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available from: [Link]

  • Lo, A. A., et al. (1962). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 84(21), 4013-4015. Available from: [Link]

  • LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available from: [Link]

  • Axenrod, T., et al. (1981). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on ¹⁵N-H coupling constants and nitrogen chemical shifts in aniline derivatives. The Journal of Organic Chemistry, 46(26), 5272-5276. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Supporting Information. Available from: [Link]

  • Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline. Available from: [Link]

  • Contreras, R. H., et al. (2008). A study of the ¹⁵N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Supporting Information. Available from: [Link]

  • Kivel, M., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(37), 22775-22787. Available from: [Link]

Sources

Mass spectrometry fragmentation pattern of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

[1]

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline (CAS: 1416348-89-4).[1] Designed for analytical chemists and drug development professionals, this document compares the structural elucidation performance of Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) .[1]

Key Finding: While EI-MS provides a robust molecular ion (

1

Compound Profile & Structural Properties

To interpret fragmentation, one must first understand the electronic environment of the molecule.[1]

  • IUPAC Name: 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)aniline[1]

  • Molecular Formula:

    
    [1][2]
    
  • Exact Mass: 230.1031 Da[1]

  • Structural Core: A 1,2,4-trisubstituted benzene ring.[1]

    • Position 1: Primary amine (

      
      ), acting as a protonation site in ESI.[1]
      
    • Position 2: Trifluoromethyl group (

      
      ), electron-withdrawing, directing specific neutral losses (HF).[1]
      
    • Position 4: Pyrrolidine ring, electron-donating, dominating the fragmentation via ring contraction/cleavage.[1]

PropertyValueMS Relevance
Monoisotopic Mass 230.1031Base peak for HRMS confirmation.[1]
[M+H]+ (ESI) 231.1104Primary precursor ion in LC-MS.[1]
LogP (Predicted) ~2.8Elutes in mid-range of reverse-phase LC.[1]
pKa (Base) ~3.5 (Aniline N)Requires acidic mobile phase (0.1% Formic Acid) for optimal ESI+.

Comparative Analysis: ESI-MS/MS vs. EI-MS

This section objectively compares the "performance" of two ionization alternatives for characterizing this compound.

Alternative A: Electron Ionization (GC-MS)[1]
  • Mechanism: High-energy (70 eV) hard ionization.[1]

  • Performance:

    • Fragmentation Richness: High. Extensive fragmentation provides a unique "fingerprint."

    • Molecular Ion Stability: Moderate. The aromatic ring stabilizes the radical cation

      
       at m/z 230.
      
    • Diagnostic Utility: Best for purity profiling and identification against spectral libraries (NIST).

  • Dominant Pathway: Radical-directed cleavage.[1] The pyrrolidine ring typically drives the base peak via

    
    -cleavage or hydrogen loss.[1]
    
Alternative B: Electrospray Ionization (LC-MS/MS)[1]
  • Mechanism: Soft ionization (Protonation).

  • Performance:

    • Sensitivity: Superior (10-100x higher than EI for polar amines).[1]

    • Fragmentation Control: Tunable via Collision Energy (CE).

    • Diagnostic Utility: Best for pharmacokinetic (PK) studies and metabolite tracking (e.g., N-dealkylation).[1]

  • Dominant Pathway: Charge-remote fragmentation and neutral losses (e.g.,

    
    , 
    
    
    ).[1]

Verdict: For structural elucidation , EI is superior due to predictable radical fragmentation.[1] For quantification and biological screening , ESI is the required standard.[1]

Detailed Fragmentation Pathways[3]

ESI-MS/MS Fragmentation (Precursor: m/z 231.11)

In Collision-Induced Dissociation (CID), the protonated molecule

1
  • Loss of Ethylene (

    
    , -28 Da) 
    
    
    m/z 203
    • Mechanism: The pyrrolidine ring undergoes a retro-cycloaddition-like process or radical-mediated ring opening followed by alkene elimination.[1] This is the most diagnostic transition for pyrrolidine-containing aromatics.[1]

  • Loss of Ammonia (

    
    , -17 Da) 
    
    
    m/z 214
    • Mechanism: Elimination of the primary amine group from Position 1. This is facilitated by the ortho-effect of the

      
       group, which can stabilize the resulting cation.[1]
      
  • Loss of Hydrogen Fluoride (

    
    , -20 Da) 
    
    
    m/z 211
    • Mechanism: A characteristic "ortho effect." A proton from the primary amine (or the pyrrolidine ring) interacts with the fluorine atoms of the

      
       group, leading to the expulsion of neutral HF.[1] This is highly specific to ortho-trifluoromethyl anilines.[1]
      
  • Combined Loss (

    
     + 
    
    
    )
    
    
    m/z 183
    • Secondary fragmentation of the m/z 203 ion.

EI-MS Fragmentation (Precursor: m/z 230.10)[1]
  • Molecular Ion (

    
    ) 
    
    
    m/z 230
    • Usually prominent due to aromatic stabilization.[3]

  • 
    -Cleavage / H-Loss 
    
    
    m/z 229
    • Loss of a hydrogen atom adjacent to the pyrrolidine nitrogen, forming a stable iminium ion.

  • Pyrrolidine Ring Cleavage

    
    m/z 202 
    
    • Loss of

      
       from the radical cation.
      
  • Trifluoromethyl Loss (

    
    , -69 Da) 
    
    
    m/z 161
    • Direct cleavage of the

      
       bond between the ring and the 
      
      
      group.

Experimental Protocols

Protocol A: LC-MS/MS Acquisition (Recommended for Bioanalysis)

Objective: Maximize sensitivity and generate diagnostic fragments for MRM transitions.[1]

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL MeOH. Dilute to 100 ng/mL in 50:50 Water:MeOH (+0.1% Formic Acid).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300°C.

    • Nebulizer: 35 psi.

  • MS/MS Optimization:

    • Perform a "Product Ion Scan" of m/z 231.1.

    • Ramp Collision Energy (CE) from 10 V to 40 V.

    • Success Criteria: Identification of m/z 203 (Quantifier) and m/z 183 or 211 (Qualifier).

Protocol B: GC-MS Acquisition (Recommended for Purity)[1]
  • Inlet: Splitless mode, 250°C.

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    300°C.
  • Ion Source: EI, 70 eV, 230°C.

Visualization of Fragmentation Pathways[1][3][4][5][6][7][8]

The following diagram illustrates the mechanistic pathways for the ESI (Positive Mode) fragmentation, highlighting the critical role of the pyrrolidine ring and the trifluoromethyl group.

FragmentationPathwayFigure 1: ESI-MS/MS Fragmentation Pathway of 4-Pyrrolidin-1-yl-2-(trifluoromethyl)anilinePrecursor[M+H]+ m/z 231.1 (Protonated Precursor)Frag_NH3[M+H - NH3]+ m/z 214.1 (Amine Loss)Precursor->Frag_NH3- NH3 (17 Da) Low CEFrag_HF[M+H - HF]+ m/z 211.1 (Ortho-Effect Loss)Precursor->Frag_HF- HF (20 Da) Ortho-InteractionFrag_C2H4[M+H - C2H4]+ m/z 203.1 (Pyrrolidine Ring Contraction)Precursor->Frag_C2H4- C2H4 (28 Da) Dominant PathwayFrag_Deep[M+H - C2H4 - HF]+ m/z 183.1 (Secondary Fragment)Frag_HF->Frag_Deep- C2H4 (28 Da)Frag_C2H4->Frag_Deep- HF (20 Da) High CE

Caption: Figure 1 depicts the primary ESI+ fragmentation channels. The loss of ethylene (m/z 203) is the most abundant diagnostic transition.[1]

Data Summary Table
Ion Typem/z (Theoretical)OriginRelative Abundance (Est.)
Precursor 231.11

100% (Low CE)
Product 203.08Loss of

(Pyrrolidine)
High (Quantifier)
Product 211.10Loss of HF (

interaction)
Medium (Qualifier)
Product 214.08Loss of

Low
Product 183.08Combined Loss (

)
High (High CE)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6922, 2-(Trifluoromethyl)aniline. Retrieved from [Link][1]

  • Zuba, D. (2012).Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. Journal of Forensic Sciences.
  • Holcapek, M., et al. (2010).Structural elucidation of isomeric N-oxides by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-nitro-4-trifluoromethylaniline. Retrieved from [Link][1]

Comparative Stability Guide: 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline vs. 4-Morpholino Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The 4-morpholino analog exhibits superior metabolic and oxidative stability compared to 4-pyrrolidin-1-yl-2-(trifluoromethyl)aniline .

  • 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline (Compound A) is characterized by higher lipophilicity and basicity, often driving higher potency and membrane permeability. However, the pyrrolidine ring acts as a "metabolic soft spot," rendering the molecule susceptible to rapid oxidative clearance via cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • 4-Morpholino-2-(trifluoromethyl)aniline (Compound B) serves as a bioisostere where the morpholine oxygen reduces electron density on the nitrogen, lowering basicity and blocking the primary oxidative liability. This results in extended half-life (

    
    ) and improved aqueous solubility, albeit with a potential reduction in membrane permeability.
    

Strategic Recommendation: Use Compound A for initial potency screening and target engagement assays. Transition to Compound B (or similar morpholine analogs) during Lead Optimization (LO) to resolve pharmacokinetic (PK) liabilities related to high clearance or poor solubility.

Technical Comparison: Physicochemical & Stability Profile

The following data synthesizes structure-activity relationship (SAR) principles with specific properties of the trifluoromethyl-aniline scaffold.

Feature4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline 4-Morpholino-2-(trifluoromethyl)aniline Impact on Development
Structure 5-membered N-heterocycle (Pyrrolidine)6-membered N,O-heterocycle (Morpholine)Morpholine is the standard "metabolic block" bioisostere.
LogP (Lipophilicity) High (~3.5 - 4.0) Moderate (~2.5 - 3.0) Morpholine improves solubility but may lower passive permeability.
pKa (Basicity) Higher (~5.5 - 6.0) Lower (~4.0 - 4.5) Morpholine's oxygen exerts an inductive effect (-I), reducing N-basicity.
Metabolic Stability Low to Moderate High Pyrrolidine is prone to

-carbon hydroxylation and lactam formation.
Oxidative Liability Susceptible to radical cation formation.Resistant to oxidation.Morpholine is chemically robust under oxidative stress.
Solubility (pH 7.4) Low (< 10 µM)Moderate (> 50 µM)Lower LogP and H-bond acceptor (O) enhance morpholine solubility.

Mechanistic Insight: The Stability Divergence

Electronic Effects & The "CF3" Influence

The trifluoromethyl (-CF3) group at the ortho position is a strong electron-withdrawing group (EWG). It plays a dual role:

  • Aniline Stabilization: It lowers the electron density of the aniline nitrogen, protecting it from direct N-oxidation compared to a simple aniline.

  • Metabolic Vulnerability: While the aniline nitrogen is protected, the pyrrolidine ring remains electron-rich. The

    
    -carbons (adjacent to the pyrrolidine nitrogen) are chemically activated for enzymatic hydrogen abstraction.
    
Pathway Visualization: Metabolic Degradation

The primary instability driver is the oxidative metabolism of the saturated ring.

MetabolicPathway Pyrrolidine 4-Pyrrolidin-1-yl (Parent) Radical α-Carbon Radical (Intermediate) Pyrrolidine->Radical CYP450 (H-abstraction) Hydroxyl α-Hydroxy Pyrrolidine Radical->Hydroxyl OH Rebound Lactam Lactam Metabolite (Inactive/Toxic) Hydroxyl->Lactam Oxidation RingOpen Ring Opening (Aldehyde) Hydroxyl->RingOpen Hydrolysis Morpholine 4-Morpholino (Analog) Stable Metabolically Stable (Excreted Unchanged) Morpholine->Stable Blocked α-C Oxidation

Figure 1: Comparative metabolic fate. The pyrrolidine ring undergoes rapid oxidation to a lactam or ring-opened aldehyde. The morpholine ring resists this pathway due to the electron-withdrawing oxygen atom.

Experimental Protocols

To validate these stability differences in your specific series, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Metabolic)

Objective: Determine the Intrinsic Clearance (


) of both compounds to quantify the "bioisostere effect."

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Procedure:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Spike test compounds to a final concentration of 1 µM (ensure DMSO < 0.1%). Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Stop Solution. Vortex for 10 min; centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Data Interpretation:

  • Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
  • Calculate Half-life:

    
    .
    
  • Success Criteria: The Morpholine analog should exhibit a

    
     at least 2-3x longer  than the Pyrrolidine analog.
    
Protocol B: Forced Degradation (Oxidative Stress)

Objective: Assess chemical stability against radical oxidation (mimicking shelf-life and stress conditions).

Procedure:

  • Preparation: Dissolve compounds at 0.5 mg/mL in Acetonitrile:Water (50:50).

  • Stress Condition: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%. Incubate at Room Temperature for 24 hours.
    
  • Control: Prepare a parallel sample without

    
    .
    
  • Analysis: Analyze via HPLC-UV (254 nm).

  • Calculation:

    
    
    

Expected Result:

  • Pyrrolidine: >15% degradation (Appearance of N-oxide or Lactam peaks).

  • Morpholine: <5% degradation (High chemical resilience).

Decision Framework for Drug Design

Use this logic flow to determine the optimal scaffold for your program.

DecisionTree Start Start: Lead Optimization Q1 Is Potency < 10 nM? Start->Q1 Q2 Is Microsomal t1/2 > 30 min? Q1->Q2 Yes Pyrrolidine Keep Pyrrolidine (Focus on Potency) Q1->Pyrrolidine No (Need Potency) Q2->Pyrrolidine Yes (Stable Enough) CheckSol Check Solubility Q2->CheckSol No (Unstable) Morpholine Switch to Morpholine (Fix Stability) CheckSol->Morpholine Solubility is Low

Figure 2: Decision logic for scaffold selection. Morpholine is the preferred route when metabolic stability or solubility limits the pyrrolidine lead.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Dalvie, D., et al. (2002). Metabolism of the Pyrrolidine Ring: A Review. Current Pharmaceutical Design, 8(28). Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8979-8982. (Discusses morpholine vs. other saturated heterocycles). Link

  • Barnes-Seeman, D., et al. (2014). The Role of Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(5), 437–438. Link

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline (CAS No. 773899-18-6). As a compound utilized in advanced research and drug development, its unique chemical structure—incorporating both an aniline moiety and a trifluoromethyl group—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, laboratory managers, and environmental health and safety (EHS) professionals, offering a framework built on scientific principles and regulatory awareness to ensure personnel safety and environmental protection.

Hazard Profile and Waste Classification

Understanding the intrinsic hazards of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline is the foundation of its proper disposal. The molecule's structure dictates its toxicological and chemical properties, which in turn determine its classification as hazardous waste.

Inherent Hazards:

  • Skin and Eye Irritation: The compound is classified as a skin irritant (H315) and a serious eye irritant (H319).[1][2]

  • Respiratory Irritation: It may cause respiratory irritation upon inhalation (H335).[1]

  • General Toxicity: Like many aniline derivatives, it is considered harmful if swallowed, inhaled, or in contact with skin.[3]

The presence of the trifluoromethyl group places this compound within the broader category of organofluorine compounds. This is significant because certain highly fluorinated substances, such as Per- and Polyfluoroalkyl Substances (PFAS), are under intense regulatory scrutiny for their environmental persistence. While this specific aniline is not explicitly listed as a PFAS in all databases, its trifluoromethyl group warrants a cautious approach aligned with emerging environmental standards. The U.S. Environmental Protection Agency (EPA) is actively developing guidance for the destruction and disposal of PFAS, recommending methods that minimize environmental release.[4][5]

Due to these hazards, 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline must be managed as hazardous waste .[6][7] It must never be disposed of in the regular trash or poured down the sanitary sewer system.[2][6][8]

Personnel Protection: The First Line of Defense

Before handling waste, establishing a robust personal protective equipment (PPE) protocol is critical. The choice of PPE is directly informed by the compound's known hazards.

PPE ItemSpecificationRationale
Hand Protection Butyl, Neoprene, Polyvinyl Alcohol (PVA), or Viton gloves. Nitrile gloves are NOT recommended for prolonged contact with anilines. [6]Anilines can penetrate standard nitrile gloves. More robust materials are required to prevent dermal absorption, which is a significant route of exposure.
Eye & Face Protection Chemical splash goggles and a face shield.[1]Protects against splashes of liquid waste and airborne particles, preventing serious eye irritation or damage.[1]
Body Protection A fully-buttoned laboratory coat. For larger quantities or spill response, a flame-retardant, antistatic protective suit may be necessary.[6]Prevents skin contact and contamination of personal clothing. Specialized suits offer enhanced protection against chemical splashes and potential fire hazards associated with flammable solvents used for dissolution.
Respiratory Protection Required when vapors or aerosols are generated. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors. All work should be done in a certified chemical fume hood.[6][9]The compound can cause respiratory irritation.[1] A fume hood provides primary containment, while a respirator offers personal protection if engineering controls are insufficient or during emergency situations.

Waste Segregation and Containment Protocol

Proper segregation is key to preventing dangerous chemical reactions and ensuring the waste stream is correctly profiled for final disposal.

Step-by-Step Waste Collection Procedure:
  • Select a Compatible Container: Use a clearly labeled, sealable, and chemically resistant container. High-density polyethylene (HDPE) is a suitable choice.[6]

  • Label Correctly: The waste container label must be filled out completely before any waste is added. Include:

    • The words "Hazardous Waste"

    • Full chemical name: "4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline"

    • All other constituents of the waste stream (e.g., solvents, reactants)

    • The specific hazard characteristics (e.g., Toxic, Irritant)

  • Segregate Waste Streams: Do not mix this waste with incompatible materials. Aniline compounds can react violently with strong oxidizing agents (peroxides, nitrates) and strong acids.[7] Keep this waste stream separate from other chemical waste unless directed by your institution's EHS department.

  • Containment:

    • Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent pads should be placed in a sealed bag within the hazardous waste container to minimize dust.

    • Liquid Waste: Solutions containing the compound should be poured carefully into the designated liquid waste container using a funnel.

  • Secure Storage: Keep the waste container tightly closed when not in use. Store it in a designated, well-ventilated satellite accumulation area away from heat, open flames, and incompatible materials.[6][10]

WasteSegregation cluster_0 Waste Generation Point (Fume Hood) cluster_1 Satellite Accumulation Area Solid Solid Waste (Contaminated PPE, Paper) SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Double-bag Liquid Liquid Waste (Solutions, Rinsates) LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Use Funnel EHS EHS Pickup & Consolidation SolidContainer->EHS Scheduled Pickup LiquidContainer->EHS Scheduled Pickup

Caption: Waste Segregation Workflow.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

Spill Response:
  • Small Spill (cleanable in <10 minutes):

    • Ensure proper PPE is worn (see Section 2).[6]

    • Alert others in the immediate area.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or diatomaceous earth.[6][7][8] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbed material into your designated hazardous waste container.[3][9]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Large Spill:

    • Evacuate the area immediately.[7]

    • Alert laboratory personnel and activate the emergency alarm or call your institution's EHS emergency line.

    • Secure the area to prevent entry.[7]

Personnel Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes.[6] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

SpillResponse Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill (<10 min cleanup) Assess->SmallSpill Is it small? [Yes] LargeSpill Large Spill Assess->LargeSpill [No] Cleanup 1. Don PPE 2. Absorb with Inert Material 3. Collect as Hazardous Waste 4. Decontaminate Area SmallSpill->Cleanup Evacuate 1. Evacuate Area 2. Alert Personnel 3. Call EHS Emergency LargeSpill->Evacuate

Caption: Decision Tree for Spill Response.

Final Disposal Pathway

Once collected by EHS professionals, the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The chemical nature of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline dictates the most appropriate final disposal technology.

  • High-Temperature Incineration: This is the preferred method for many organic hazardous wastes. The material is dissolved in a flammable solvent and burned in a regulated chemical incinerator equipped with an afterburner and scrubber.[9] The high temperatures and advanced emission controls are designed to destroy the organic molecule and neutralize hazardous combustion byproducts, such as nitrogen oxides (NOx) and hydrogen fluoride (HF).[10] This method is also recommended by the EPA for certain PFAS-containing materials.[5]

  • Hazardous Waste Landfill: While an option, landfilling is generally considered less preferable for high-concentration organic wastes due to the long-term potential for leaching into the environment.[5][11] If this option is chosen, the waste must be sent to a specially permitted hazardous waste landfill with robust leachate collection and liner systems designed to contain hazardous materials.[5][11]

The final decision on the disposal method will be made by the TSDF in accordance with its permits and federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).

References

  • Washington State University Environmental Health & Safety. (n.d.). Aniline. Retrieved from [Link]

  • CPAchem Ltd. (2022, August 19). Safety data sheet: 4-(Trifluoromethyl)aniline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

  • Penta Chemicals. (2025, April 8). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021, November 30). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Gujarat Fluorochemicals Limited. (2020, August 28). Global Product Strategy Safety Summary: 2, 6-dichloro-4-(trifluoromethyl) aniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 2). 2024 Interim Guidance on the Destruction and Disposal of PFAS. Retrieved from [Link]

  • Wikipedia. (2025, December 15). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

  • Regulations.gov. (2021, June 28). Toxic Substances Control Act Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • Federal Register. (2024, October 8). Addition of Certain Per- and Polyfluoroalkyl Substances (PFAS) to the Toxics Release Inventory (TRI). Retrieved from [Link]

  • Bergeson & Campbell, P.C. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.